molecular formula C27H44O3 B565328 Secalciferol-d6 CAS No. 1440957-55-0

Secalciferol-d6

Numéro de catalogue: B565328
Numéro CAS: 1440957-55-0
Poids moléculaire: 422.7 g/mol
Clé InChI: FCKJYANJHNLEEP-YIZZJVCQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Secalciferol-d6, also known as this compound, is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJYANJHNLEEP-YIZZJVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the function of Secalciferol-d6 in vitamin D metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D metabolism is a complex process vital for calcium homeostasis, bone health, and a multitude of other physiological functions.[1][2] Accurate measurement of vitamin D metabolites is crucial for understanding its role in health and disease. Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a significant metabolite in the vitamin D pathway.[3] This technical guide focuses on the function and application of its deuterated analog, Secalciferol-d6, in vitamin D metabolism studies.

This compound serves as a critical internal standard in mass spectrometry-based analytical methods, which are now considered the gold standard for quantifying vitamin D metabolites.[4][5] Its use allows for precise and accurate measurements by correcting for variations during sample preparation and analysis.

The Vitamin D Metabolic Pathway

Vitamin D, obtained from sun exposure or diet, undergoes two primary hydroxylation steps to become biologically active.[6][7] First, the liver converts vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status.[8][9] Subsequently, the kidneys and other tissues convert 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D).[10][11]

The catabolism of vitamin D metabolites is primarily carried out by the enzyme CYP24A1, which hydroxylates both 25(OH)D and 1,25(OH)2D at the 24-position, leading to the production of 24,25-dihydroxyvitamin D (Secalciferol) and 1,24,25-trihydroxyvitamin D, respectively.[12][13] This process is essential for regulating the levels of the active hormone and preventing potential toxicity.[7]

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 (25(OH)D3) 25-hydroxyvitamin D3 (25(OH)D3) Vitamin D3->25-hydroxyvitamin D3 (25(OH)D3) CYP2R1, CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) 25-hydroxyvitamin D3 (25(OH)D3)->1,25-dihydroxyvitamin D3 (1,25(OH)2D3) CYP27B1 (Kidney) 24,25-dihydroxyvitamin D3 (Secalciferol) 24,25-dihydroxyvitamin D3 (Secalciferol) 25-hydroxyvitamin D3 (25(OH)D3)->24,25-dihydroxyvitamin D3 (Secalciferol) CYP24A1 Inactive Metabolites Inactive Metabolites 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)->Inactive Metabolites CYP24A1 24,25-dihydroxyvitamin D3 (Secalciferol)->Inactive Metabolites Further Metabolism Sample_Prep_Workflow Start Serum/Plasma Sample Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Derivatize Derivatization (Optional, e.g., PTAD) Extract->Derivatize Analyze LC-MS/MS Analysis Derivatize->Analyze

References

The Role of Secalciferol-d6 as a Labeled Vitamin D Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Secalciferol-d6, a deuterated internal standard, in the accurate quantification of vitamin D metabolites. As the understanding of vitamin D's complex metabolic pathways and its impact on human health expands beyond bone metabolism, the need for precise and reliable analytical methods has become paramount. This document provides a comprehensive overview of the vitamin D metabolic pathway, the function of this compound in mass spectrometry, detailed experimental protocols for its use, and key quantitative data to aid researchers in the field.

The Vitamin D Metabolic Pathway: A Complex Endocrine System

Vitamin D, primarily synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources, undergoes a series of hydroxylations to become biologically active.[1][2] The liver first converts vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status.[1][2] Subsequently, the kidneys and other tissues hydroxylate 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D), which plays a crucial role in calcium and phosphate homeostasis.[3][4][5] Another significant metabolite is 24,25-dihydroxyvitamin D (24,25(OH)2D), part of the catabolic pathway.[4] The intricate regulation of these metabolites underscores the importance of accurately measuring their circulating levels.

Vitamin_D_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney & Other Tissues 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D Vitamin D (Cholecalciferol/Ergocalciferol) 7-Dehydrocholesterol->Vitamin_D UVB Light 25OHD 25-hydroxyvitamin D (Calcidiol) Vitamin_D->25OHD CYP2R1, CYP27A1 1_25OH2D 1,25-dihydroxyvitamin D (Calcitriol) 25OHD->1_25OH2D CYP27B1 (1α-hydroxylase) 24_25OH2D 24,25-dihydroxyvitamin D (Secalciferol) 25OHD->24_25OH2D CYP24A1 (24-hydroxylase) Inactive_Metabolites Inactive Metabolites 1_25OH2D->Inactive_Metabolites CYP24A1 24_25OH2D->Inactive_Metabolites Further Metabolism

Caption: The canonical pathway of vitamin D metabolism.

This compound: An Essential Tool for Accurate Quantification

This compound is the deuterated form of Secalciferol, also known as (24R)-24,25-Dihydroxyvitamin D3.[6][7] Its primary role in analytical chemistry is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating analytical variability.[8] During sample preparation and analysis, factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can fluctuate. Because this compound is chemically identical to the endogenous analyte (Secalciferol) but has a different mass due to the deuterium atoms, it behaves similarly throughout the entire analytical process.[8] By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively canceling out most sources of error.

Internal_Standard_Function cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with This compound Sample->Spike Extraction Extraction & Purification Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: The logical workflow of using an internal standard.

Quantitative Data for Secalciferol and its Labeled Analog

The following tables summarize key quantitative parameters for the analysis of Secalciferol and the use of this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Secalciferol (24,25(OH)₂D₃)417.3399.3, 159.1Varies
This compound423.3405.3, 159.1Varies

Note: Specific mass transitions and collision energies should be optimized for the mass spectrometer being used.

Table 2: Chromatographic and Assay Performance

ParameterValue
Chromatographic Column C18 or Phenyl-Hexyl reversed-phase
Mobile Phase A Water with 0.1% formic acid or 2-5 mM ammonium formate
Mobile Phase B Methanol or acetonitrile with 0.1% formic acid or 2-5 mM ammonium formate
Typical Retention Time Dependent on specific column and gradient conditions
Limit of Quantification (LOQ) Low pg/mL to ng/mL range in biological matrices[9][10]

Detailed Experimental Protocol

This section outlines a general protocol for the quantification of Secalciferol in human serum using this compound as an internal standard.

Materials and Reagents
  • Secalciferol analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Human serum (calibrators, quality controls, and unknown samples)

  • Protein precipitation and/or solid-phase extraction (SPE) consumables

Sample Preparation
  • Aliquoting: Thaw serum samples and vortex. Aliquot 200-500 µL of each sample, calibrator, and quality control into microcentrifuge tubes.[9]

  • Internal Standard Spiking: Add a known amount of this compound working solution to each tube (except for blank samples) and vortex.

  • Protein Precipitation: Add 2-3 volumes of cold acetonitrile or methanol to each tube. Vortex vigorously for 1-2 minutes to precipitate proteins.[11]

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes for further processing or direct injection.

  • (Optional) Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, the supernatant can be further purified using an appropriate SPE cartridge (e.g., C18 or mixed-mode). This involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.[12]

  • Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted samples onto a reversed-phase HPLC or UPLC system. A gradient elution is typically used to separate the vitamin D metabolites.[13]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[14] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Secalciferol and this compound.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte (Secalciferol) and the internal standard (this compound).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

  • Quantification: Determine the concentration of Secalciferol in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Experimental_Workflow Start Start Sample_Aliquot Aliquot Serum Sample Start->Sample_Aliquot Spike_IS Spike with this compound Sample_Aliquot->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE_Optional Optional: Solid-Phase Extraction (SPE) Collect_Supernatant->SPE_Optional Evaporate_Reconstitute Evaporate to Dryness & Reconstitute SPE_Optional->Evaporate_Reconstitute Yes/No LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporate_Reconstitute->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

References

Secalciferol-d6: A Technical Guide to Synthesis and Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, also known as 24,25-dihydroxycholecalciferol or 24,25-dihydroxyvitamin D3, is a significant metabolite of vitamin D3. Its deuterated analog, Secalciferol-d6, in which six hydrogen atoms on the terminal carbons of the side chain are replaced with deuterium, is an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of endogenous Secalciferol. This technical guide provides a comprehensive overview of the synthesis of this compound and the analytical methodologies for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the construction of a vitamin D ring system and a deuterated side chain, which are then coupled together. A common and effective strategy is a convergent synthesis, where the A-ring and the CD-ring with the deuterated side chain are synthesized separately and then combined. A key step in introducing the deuterium atoms is the use of a deuterated Grignard reagent.

A plausible synthetic route starting from a suitable vitamin D precursor is outlined below. This approach focuses on the modification of the side chain to introduce the deuterium atoms and the necessary hydroxyl groups.

Experimental Protocol: Synthesis of a C-25 Ester Precursor

A common starting material for the side chain construction is a C-22 aldehyde derived from a protected vitamin D analog. The synthesis of a key C-25 ester intermediate can be achieved through the following representative steps:

  • Wittig Reaction: The C-22 aldehyde is reacted with a suitable phosphonium ylide to extend the carbon chain.

  • Reduction: The resulting double bond is selectively reduced.

  • Hydroboration-Oxidation: A terminal double bond is introduced, followed by hydroboration-oxidation to yield a primary alcohol.

  • Oxidation: The primary alcohol is oxidized to a carboxylic acid.

  • Esterification: The carboxylic acid is then esterified, typically to a methyl or ethyl ester, to give the C-25 ester precursor.

Experimental Protocol: Introduction of Deuterium and Hydroxylation

The key step for introducing the six deuterium atoms involves a Grignard reaction with a deuterated reagent.

  • Grignard Reaction with Deuterated Methylmagnesium Bromide: The C-25 ester precursor is treated with deuterated methylmagnesium bromide (CD3MgBr). This reaction adds two -CD3 groups to the carbonyl carbon, resulting in a tertiary alcohol with two deuterated methyl groups, thus forming the d6-labeled 25-hydroxy functionality.

  • Hydroxylation at C-24: Following the introduction of the deuterated side chain, the hydroxyl group at the C-24 position is introduced. This can be achieved through various methods, including stereoselective dihydroxylation of a precursor with a double bond at the C-24 position.

  • Deprotection: Finally, any protecting groups on the vitamin D ring system (e.g., at the C-1 and C-3 hydroxyl groups) are removed to yield this compound.

Table 1: Representative Reaction Parameters for Key Synthetic Steps

StepReagents and ConditionsTypical Yield (%)
Grignard ReactionC-25 Ester Precursor, CD3MgBr, Dry THF, 0°C to rt70-85
C-24 HydroxylationOsO4 (catalytic), NMO, Acetone/Water60-75
Deprotection (e.g., TBDMS)TBAF, THF, rt>90

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound for its intended applications. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution of deuterated compounds.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). Serial dilutions are made to create calibration standards. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is typically performed.

  • LC Separation: The sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to separate this compound from potential impurities.

  • MS/MS Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (M+H)+ of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeESI Positive
Precursor Ion (m/z)[M+H]+ for this compound
Product Ions (m/z)Specific fragments resulting from the loss of water and side-chain cleavage.
Collision EnergyOptimized for the specific instrument and transitions.

The isotopic enrichment is determined by analyzing the mass spectrum of the molecular ion cluster. The relative intensities of the ions corresponding to the d0 to d6 species are measured. The percentage of isotopic enrichment is calculated using the following formula:

% Isotopic Enrichment = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100

Corrections for the natural abundance of isotopes (e.g., 13C) should be applied for accurate determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic enrichment.

  • Sample Preparation: A sufficient amount of the this compound sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • 1H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the C-26 and C-27 positions confirms successful deuteration. The integration of the remaining proton signals can be used to assess purity.

  • 2H (Deuterium) NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The chemical shifts of the deuterium resonances will be very similar to the proton resonances at the same positions.

  • 13C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic shifts for the carbons bearing deuterium atoms. The C-D coupling can lead to splitting of the carbon signals, providing further confirmation of deuteration.

Table 3: Expected NMR Data for this compound

NucleusExpected Observation
¹H NMR Absence or significant reduction of signals for the C-26 and C-27 methyl protons.
²H NMR A signal corresponding to the chemical shift of the C-26 and C-27 deuterons.
¹³C NMR Characteristic upfield shifts and splitting patterns for C-26 and C-27 due to C-D coupling.

Mandatory Visualizations

Vitamin D Metabolic Pathway

Vitamin_D_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 (Calcifediol) Vitamin D3->25-hydroxyvitamin D3 CYP2R1/CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 CYP27B1 (Kidney) Secalciferol 24,25-dihydroxyvitamin D3 (Secalciferol) 25-hydroxyvitamin D3->Secalciferol CYP24A1 Inactive Metabolites Inactive Metabolites 1,25-dihydroxyvitamin D3->Inactive Metabolites CYP24A1 Secalciferol->Inactive Metabolites Further Metabolism

Caption: The metabolic pathway of Vitamin D3, highlighting the formation of Secalciferol.

Experimental Workflow for Isotopic Purity Analysis

Isotopic_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Synthesized_Secalciferol_d6 Synthesized this compound Sample_Prep Sample Preparation (Dissolution/Extraction) Synthesized_Secalciferol_d6->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS NMR NMR Analysis (¹H, ²H, ¹³C) Sample_Prep->NMR Data_Analysis_MS Mass Spectrum Data Analysis LC_MS_MS->Data_Analysis_MS Data_Analysis_NMR NMR Spectrum Data Analysis NMR->Data_Analysis_NMR Isotopic_Purity_Report Isotopic Purity Report Data_Analysis_MS->Isotopic_Purity_Report Data_Analysis_NMR->Isotopic_Purity_Report

Caption: A typical experimental workflow for the isotopic purity analysis of this compound.

Logical Relationship for Isotopic Enrichment Calculation

Isotopic_Enrichment_Calculation Mass_Spectrum Mass Spectrum of Molecular Ion Cluster Peak_Intensities Measure Peak Intensities (d0 to d6 species) Mass_Spectrum->Peak_Intensities Correction Correct for Natural Isotope Abundance (e.g., ¹³C) Peak_Intensities->Correction Calculation Calculate Percentage of Each Isotopologue Correction->Calculation Enrichment Determine Overall Isotopic Enrichment Calculation->Enrichment

Caption: Logical workflow for calculating isotopic enrichment from mass spectrometry data.

Technical Guide: Chemical and Physical Properties of Secalciferol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol-d6 is the deuterated analog of Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3. As a stable isotope-labeled internal standard, it is a critical tool in quantitative bioanalytical assays, particularly those employing mass spectrometry, for the accurate measurement of Secalciferol and other vitamin D metabolites. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its relevant biological pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data is specific to the deuterated compound, other values are derived from its non-deuterated counterpart, Secalciferol, or closely related vitamin D analogs due to the limited availability of specific experimental data for this compound.

Table 1: Chemical Properties of this compound
PropertyValueSource
Chemical Name (3R,6R)-2-Methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-2,3-heptanediol-d6Pharmaffiliates
Synonyms (24R)-Hydroxycalcidiol-d6; 24R,25-Dihydroxyvitamin D3-d6Santa Cruz Biotechnology[1]
Molecular Formula C₂₇H₃₈D₆O₃Santa Cruz Biotechnology[1]
Molecular Weight 422.67 g/mol Santa Cruz Biotechnology[1]
CAS Number 1440957-55-0Santa Cruz Biotechnology[1]
Table 2: Physical Properties of this compound
PropertyValueSource/Notes
Appearance White to Off-White SolidPharmaffiliates
Melting Point Not explicitly available for this compound. For the related deuterated compound Calcifediol-d6, the melting point is 64-69°C. The non-deuterated Vitamin D4 has a melting point of 83-86°C.United States Biological[2], ChemicalBook[3]
Solubility No specific data for this compound. Vitamin D3 is soluble in ethanol (~30 mg/mL), DMSO (~3 mg/mL), and DMF (~25 mg/mL). Vitamin D2 is soluble in ethanol (~20 mg/mL) and DMF (~20 mg/mL), and sparingly soluble in DMSO (~2 mg/mL). This compound is expected to have similar solubility in organic solvents.NET[4], NET
Storage Conditions -86°C in an amber vial, under an inert atmosphere in a freezer.Pharmaffiliates
Isotopic Purity Typically ≥98% for deuterated standards. Specific lot purity should be confirmed with the supplier's Certificate of Analysis.General information for deuterated standards.

Experimental Protocols

The following sections detail standardized methodologies for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity. This compound is predominantly used as an internal standard in such assays.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

  • Derivatization (Optional but recommended for enhanced sensitivity):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

    • Incubate at room temperature for 30 minutes to form the PTAD adducts.

    • Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate Secalciferol from other vitamin D metabolites (e.g., start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Secalciferol and this compound need to be optimized. For the PTAD adduct of Secalciferol, a potential transition would be m/z 592.4 → 314.3. The corresponding transition for this compound would be m/z 598.4 → 314.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum to confirm the absence of significant proton signals at the sites of deuteration.

    • The presence of small residual proton signals can be used to estimate the isotopic purity.

  • ²H (Deuterium) NMR:

    • Acquire a one-dimensional ²H NMR spectrum to directly observe the deuterium signals and confirm the positions of deuteration.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments can be used for complete and unambiguous assignment of all proton and carbon signals, confirming the overall structure.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Secalciferol

Secalciferol is a metabolite of Vitamin D3. The metabolic pathway involves two key hydroxylation steps. The first occurs in the liver, converting Vitamin D3 to 25-hydroxyvitamin D3. The second hydroxylation, which can occur in various tissues, is catalyzed by the enzyme CYP24A1 to produce 24R,25-dihydroxyvitamin D3 (Secalciferol).

Metabolic_Pathway Vitamin D3 Vitamin D3 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 Vitamin D3->25-Hydroxyvitamin D3 25-Hydroxylase (Liver) Secalciferol\n(24R,25-Dihydroxyvitamin D3) Secalciferol (24R,25-Dihydroxyvitamin D3) 25-Hydroxyvitamin D3->Secalciferol\n(24R,25-Dihydroxyvitamin D3) CYP24A1

Caption: Metabolic pathway of Secalciferol formation from Vitamin D3.

General Vitamin D Signaling Pathway

The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3, exerts its genomic effects by binding to the Vitamin D Receptor (VDR). While Secalciferol's direct transcriptional activity is debated, it can bind to the VDR. The general mechanism of VDR activation is depicted below.

Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus VDR_RXR VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Active_Vitamin_D Active Vitamin D (e.g., 1,25(OH)2D3) VDR Vitamin D Receptor (VDR) Active_Vitamin_D->VDR Binds and Activates VDR->VDR_RXR Forms Heterodimer with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR

Caption: General mechanism of genomic Vitamin D signaling via the VDR.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an endogenous analyte using a deuterated internal standard like this compound.

Experimental_Workflow Start Biological Sample (e.g., Serum, Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Extraction Sample Preparation (Protein Precipitation, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantification End Result Quantification->End

Caption: Workflow for quantification using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of its non-deuterated counterpart in biological matrices. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical methodologies, and the biological context of its formation and action. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of vitamin D analysis and drug development. For the most accurate quantitative work, it is always recommended to obtain a certificate of analysis from the supplier for lot-specific purity and concentration data.

References

Understanding the Mechanism of Action of Secalciferol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Secalciferol-d6 is a deuterated analog of Secalciferol (24,25-dihydroxyvitamin D3). Deuterium labeling is a common technique used in research to trace the metabolic fate of a compound and generally does not alter the fundamental mechanism of action. This guide outlines the established mechanism of action for Secalciferol and other active vitamin D metabolites, which is presumed to be identical for this compound.

Introduction

Secalciferol, an active metabolite of vitamin D, plays a role in a complex signaling network that extends beyond its traditional function in calcium and phosphate homeostasis. Like other vitamin D analogs, its biological effects are mediated through both genomic and non-genomic pathways, primarily initiated by its interaction with the Vitamin D Receptor (VDR).[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Secalciferol, detailing the key signaling cascades, experimental methodologies used for their elucidation, and relevant quantitative data.

Core Mechanism: Vitamin D Receptor (VDR) Binding

The primary mechanism of action for Secalciferol, like the hormonally active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), is initiated by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[2][3]

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression and is the principal mechanism through which vitamin D metabolites exert their long-term effects.

  • Ligand Binding: Secalciferol enters the target cell and binds to the VDR located in the cytoplasm or nucleus.[3]

  • Conformational Change and Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2]

  • Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2]

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by interacting with the basal transcription machinery, leading to either increased or decreased synthesis of messenger RNA (mRNA) and, consequently, protein.[4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Secalciferol_d6 This compound VDR VDR Secalciferol_d6->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE (DNA) VDR_RXR_nuc->VDRE Binds Coactivators Co-activators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Genomic Signaling Pathway of this compound.
Non-Genomic Signaling Pathway

In addition to the slower genomic effects, vitamin D metabolites can also elicit rapid, non-transcriptional responses. These actions are mediated by a membrane-associated VDR (mVDR) and other potential membrane receptors like protein disulfide isomerase family A member 3 (Pdia3).[1][5]

This pathway involves the rapid activation of second messenger signaling cascades, such as:

  • Protein Kinase C (PKC)

  • Phosphoinositide 3-kinase (PI3K)

  • Phospholipase A2 (PLA2)

These rapid responses can influence intracellular calcium concentrations and other cellular processes independently of gene transcription.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Secalciferol_d6 This compound mVDR Membrane VDR (mVDR) Secalciferol_d6->mVDR Binds Second_Messengers Second Messengers (PKC, PI3K, etc.) mVDR->Second_Messengers Activates Cellular_Response Rapid Cellular Response Second_Messengers->Cellular_Response Leads to

Non-Genomic Signaling Pathway of this compound.

Quantitative Data

The interaction of vitamin D analogs with the VDR and their subsequent biological effects can be quantified. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro VDR Binding and Transcriptional Activation
CompoundVDR Binding Affinity (IC₅₀)Transcriptional Activation (EC₅₀)Notes
Calcitriol (1,25(OH)₂D₃)~3.6 nM~0.1 - 1.0 nMEndogenous high-affinity VDR agonist.[7]
CalcipotriolComparable to CalcitriolEquipotent to CalcitriolSynthetic analog with high VDR affinity but lower calcemic activity in vivo.[7]
Secalciferol (24,25(OH)₂D₃)Weaker affinity than Calcitriol-Binds to VDR and can exert gene-regulatory properties.[1][5]

IC₅₀ (Inhibitory Concentration 50%) represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the VDR. EC₅₀ (Effective Concentration 50%) is the concentration that provokes a response halfway between the baseline and maximum effect in a transcriptional activation assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of vitamin D analogs.

VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the VDR.

  • Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.[7]

  • Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).

    • Test Compound: e.g., this compound, at serial dilutions.

    • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

    • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Incubate the VDR preparation with the radioligand and varying concentrations of the test compound or unlabeled ligand.

    • Separate bound from free radioligand using HAP slurry or filtration.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

Start Prepare Reagents (VDR, Radioligand, Test Compound) Incubation Incubate VDR, Radioligand, and Test Compound Start->Incubation Separation Separate Bound and Free Ligand (Hydroxylapatite or Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Calculate IC50) Quantification->Analysis

References

Navigating the Analytical Landscape of Secalciferol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secalciferol-d6, a deuterated analog of a vitamin D metabolite, serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. Its purity and well-defined characterization are paramount for the integrity of research and clinical trial data. This technical guide provides an in-depth overview of the essential analytical data, experimental protocols, and quality assessment workflows associated with this compound.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its quality and purity. While lot-specific data will vary, a typical CoA will include the following tests and specifications.

Test Specification Typical Result Method
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥98.0%99.5%High-Performance Liquid Chromatography
Purity (LC-MS) ≥98.0%99.8%Liquid Chromatography-Mass Spectrometry
Identity (Mass Spec) Conforms to the expected mass spectrumConformsMass Spectrometry (MS)
Identity (¹H NMR) Conforms to the expected proton NMR spectrumConformsNuclear Magnetic Resonance Spectroscopy
Deuterium Incorporation ≥99% atom % DConformsMass Spectrometry
Residual Solvents Meets USP <467> requirementsNo significant peaksGas Chromatography (GC)
Loss on Drying ≤1.0%0.2%Thermogravimetric Analysis (TGA)

Experimental Protocols: The Foundation of Analytical Rigor

Detailed and robust experimental protocols are essential for the reliable characterization of this compound. Below are representative methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol or a similar organic solvent and diluted to an appropriate concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS provides a highly sensitive and specific method for both purity determination and structural confirmation.

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Full scan mode for identity confirmation and Selected Ion Monitoring (SIM) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: The sample is dissolved in the deuterated solvent.

  • Data Acquisition: A standard proton experiment is performed. The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.

Visualizing the Workflow and Data Relationships

To better illustrate the analytical process and the interplay of different data points, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_report Final Reporting dissolution Dissolution in appropriate solvent dilution Serial Dilution dissolution->dilution hplc HPLC Analysis dissolution->hplc lcms LC-MS Analysis dissolution->lcms nmr NMR Analysis dissolution->nmr purity_assessment Purity Assessment hplc->purity_assessment lcms->purity_assessment identity_confirmation Identity Confirmation lcms->identity_confirmation structural_verification Structural Verification nmr->structural_verification coa Certificate of Analysis Generation purity_assessment->coa identity_confirmation->coa structural_verification->coa

Analytical workflow for this compound characterization.

logical_relationships cluster_purity Purity Determination cluster_identity Identity Confirmation cluster_physchem Physical & Chemical Properties coa Overall Quality Assessment (Certificate of Analysis) hplc HPLC Purity hplc->coa lcms_purity LC-MS Purity lcms_purity->coa ms Mass Spectrum ms->coa nmr NMR Spectrum nmr->coa deuterium Deuterium Incorporation deuterium->coa appearance Appearance appearance->coa solvents Residual Solvents solvents->coa drying Loss on Drying drying->coa

Logical relationships of CoA tests for quality assessment.

An In-depth Technical Guide to the Biological Functions and Pathways of Secalciferol (24,25-Dihydroxyvitamin D3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalciferol, also known as 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃], is a significant, yet often overlooked, metabolite of vitamin D3. While the biological activities of calcitriol (1,25-dihydroxyvitamin D3) are well-documented, Secalciferol possesses its own distinct physiological roles and mechanisms of action. This technical guide provides a comprehensive overview of the metabolic pathways leading to Secalciferol, its molecular mechanisms of action, and its involvement in key biological processes. We delve into its functions in calcium and phosphate homeostasis, cell proliferation and differentiation, and immunomodulation. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes complex pathways and workflows to support advanced research and development in the field.

Introduction to Secalciferol

Vitamin D undergoes a series of hydroxylation steps to become biologically active.[1] Cholecalciferol (Vitamin D3), synthesized in the skin or obtained from dietary sources, is first hydroxylated in the liver to form calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D.[2] The kidneys then further hydroxylate calcifediol. The enzyme 1α-hydroxylase (CYP27B1) converts it to the highly active hormone calcitriol (1,25-dihydroxyvitamin D3), while the enzyme 24-hydroxylase (CYP24A1) converts it to Secalciferol (24,25-dihydroxyvitamin D3).[3] Secalciferol is a physiologically active metabolite involved in the regulation of calcium metabolism and bone health.[4]

Metabolic Pathway of Vitamin D3

The synthesis of Secalciferol is an integral part of the vitamin D metabolic cascade, which is tightly regulated by hormones such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).[3][5] When calcium and calcitriol levels are high, the activity of CYP24A1 is induced, leading to the preferential production of Secalciferol and the catabolism of calcitriol, thus preventing potential vitamin D toxicity.[3]

Caption: Metabolic pathway of Vitamin D3 to its active metabolites.

Mechanism of Action

Secalciferol, like other vitamin D metabolites, exerts its biological effects through both genomic and non-genomic pathways.

Genomic Pathway via the Vitamin D Receptor (VDR)

The primary mechanism for vitamin D compounds is through the nuclear Vitamin D Receptor (VDR).[6] The VDR is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[3][7] Upon binding Secalciferol, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[8] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] This process regulates a wide array of genes involved in calcium homeostasis, cell growth, and immune function.[9][10]

Caption: Genomic signaling pathway of Secalciferol via the VDR-RXR complex.
Non-Genomic Pathway

Evidence suggests that vitamin D metabolites can also elicit rapid, non-genomic responses that do not involve gene transcription.[2][11] These effects are thought to be mediated by a distinct membrane-associated VDR (mVDR) or other cell surface receptors.[12] This pathway involves the activation of second messenger systems, such as phospholipase C (PLC) and protein kinase C (PKC), leading to rapid changes in intracellular calcium levels and modulation of various cellular processes.[2][12]

Biological Functions of Secalciferol

Role in Calcium and Phosphate Homeostasis

Secalciferol plays a role in the intricate system that maintains calcium and phosphate balance, which is crucial for skeletal mineralization and neuromuscular function.[5][13] While calcitriol is the principal hormone that increases intestinal calcium absorption, Secalciferol is also involved in regulating calcium metabolism.[4] It contributes to the overall feedback loop that controls mineral homeostasis, working in concert with PTH, calcitriol, and FGF23.[5][13]

Modulation of Cell Proliferation and Differentiation

Vitamin D compounds are potent regulators of cell growth and differentiation.[9][14] They can influence cell cycle progression, induce apoptosis, and promote the differentiation of various cell types, including keratinocytes and cancer cells.[12][15][16] Studies have shown that vitamin D metabolites can inhibit the proliferation of cancer cells by arresting the cell cycle and can induce them to differentiate into a more mature, less malignant phenotype.[17] While much of this research has focused on calcitriol, Secalciferol is understood to contribute to the overall pleiotropic effects of vitamin D on cellular growth.[9]

Immunomodulatory Effects

The vitamin D system is a key modulator of the immune system.[18][19] The VDR is expressed in various immune cells, including T-cells, B-cells, macrophages, and dendritic cells.[20][21] Vitamin D metabolites can enhance innate immunity by stimulating the production of antimicrobial peptides like cathelicidin.[19] In the adaptive immune system, they generally promote a shift from a pro-inflammatory Th1 and Th17 response to a more tolerogenic Th2 and regulatory T-cell (Treg) profile.[21] This immunomodulatory action suggests a role for vitamin D compounds, including Secalciferol, in autoimmune diseases and response to infections.[20][22]

Quantitative Data Summary

Quantitative analysis of Secalciferol's interactions and pharmacokinetics is essential for understanding its physiological relevance and therapeutic potential.

Table 1: Binding Affinities of Vitamin D Metabolites

LigandReceptor/ProteinApparent Association/Affinity Constant (Kₐ/Kₑq)SpeciesReference
24,25(OH)₂D₃ (Secalciferol)Vitamin D Binding Protein (DBP)~1-2 x 10⁸ M⁻¹Human[23]
25(OH)D₃ (Calcifediol)Vitamin D Binding Protein (DBP)~1-2 x 10⁸ M⁻¹Human[23]
1,25(OH)₂D₃ (Calcitriol)Vitamin D Binding Protein (DBP)~1 x 10⁷ M⁻¹Human[23]
Cholecalciferol (Vitamin D3)Vitamin D Binding Protein (DBP)~3-4 x 10⁵ M⁻¹Human[23]

Note: Specific high-affinity binding data for Secalciferol to the Vitamin D Receptor (VDR) is less prevalent in literature compared to calcitriol. Further targeted studies are required for precise Kₐ/Kd values.

Table 2: Pharmacokinetic Parameters of Vitamin D Metabolites

MetaboliteHalf-life (t½)Typical Circulating ConcentrationKey NotesReference(s)
Cholecalciferol (Vitamin D3)~2 monthsVariableStored in adipose tissue, slow turnover.[24]
25(OH)D₃ (Calcifediol)~15 days25-200 nmol/LMain circulating form, indicator of vitamin D status.[24]
1,25(OH)₂D₃ (Calcitriol)~15 hours40-140 pmol/LHormonally active form, tightly regulated.[24]
24,25(OH)₂D₃ (Secalciferol)Not well-definedVariable, lower than 25(OH)D₃Levels increase with higher vitamin D status.[24]

Note: Pharmacokinetic parameters can vary significantly based on the dosing regimen (daily, weekly, bolus) and the compound administered (cholecalciferol vs. calcifediol).[25][26]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for VDR Affinity

This protocol determines the relative binding affinity of Secalciferol for the VDR compared to a radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃).

Materials:

  • Recombinant VDR protein

  • Radiolabeled ligand: [³H]-1,25(OH)₂D₃

  • Unlabeled competitor ligands: Secalciferol, 1,25(OH)₂D₃ (for standard curve)

  • Binding Buffer (e.g., TEK buffer: 20 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 100 mM KCl, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Wash Buffer (e.g., 0.1 M Tris-HCl, 0.5% Triton X-100, pH 7.4)

  • Scintillation fluid and vials

  • Microcentrifuge tubes, scintillation counter

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled Secalciferol and 1,25(OH)₂D₃ in binding buffer.

  • Incubation: In microcentrifuge tubes, combine VDR protein, a fixed concentration of [³H]-1,25(OH)₂D₃, and varying concentrations of unlabeled competitor ligand. Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled 1,25(OH)₂D₃).

  • Equilibration: Incubate the mixtures at 4°C for 4-18 hours to reach equilibrium.

  • Separation: Add ice-cold HAP slurry to each tube to bind the VDR-ligand complexes. Vortex and incubate on ice for 15 minutes.

  • Washing: Centrifuge the tubes, discard the supernatant, and wash the HAP pellet three times with ice-cold Wash Buffer to remove unbound ligand.

  • Quantification: Resuspend the final pellet in scintillation fluid. Measure radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot this against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The relative binding affinity (RBA) can be calculated relative to 1,25(OH)₂D₃.

Caption: Experimental workflow for a VDR competitive binding assay.
Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of Secalciferol on cell viability and proliferation.

Materials:

  • Target cell line (e.g., MCF-7 breast cancer cells, HaCaT keratinocytes)

  • Complete cell culture medium

  • Secalciferol stock solution (in ethanol or DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates, multichannel pipette, plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Secalciferol (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against Secalciferol concentration to determine its effect on cell proliferation.

Conclusion

Secalciferol (24,25-dihydroxyvitamin D3) is a key metabolite in the vitamin D endocrine system with distinct biological functions. Its synthesis is tightly regulated, and it acts through both genomic and non-genomic pathways to influence calcium and phosphate homeostasis, modulate cell proliferation and differentiation, and regulate immune responses. While often overshadowed by calcitriol, a comprehensive understanding of Secalciferol's unique roles is critical for researchers and professionals in drug development. Further investigation into its specific receptor interactions, downstream signaling cascades, and pharmacokinetic profile will continue to elucidate its full therapeutic potential in bone disorders, oncology, and immunology.

References

Secalciferol-d6 for Research Use Only: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Secalciferol-d6 and its "Research Use Only" Limitation

This compound is the deuterium-labeled form of Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3. As a stable isotope-labeled compound, its primary application in a research setting is as an internal standard for the accurate quantification of endogenous levels of 24,25-dihydroxyvitamin D3 in biological samples using mass spectrometry-based methods.

The designation "For Research Use Only" (RUO) signifies that this product is intended for laboratory research purposes and is not to be used for in vitro diagnostic (IVD) procedures, clinical diagnostics, or for administration to humans or animals. The RUO label exempts the product from the stringent regulatory requirements for medical devices and diagnostics, but it also strictly limits its application to non-clinical research.

Core Application: Internal Standard in Mass Spectrometry

The most prominent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to the endogenous analyte, 24,25-dihydroxyvitamin D3, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Quantitative Data from LC-MS/MS Assays

The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing deuterated standards for the quantification of vitamin D metabolites.

ParameterTypical Value RangeDescription
Linearity (r²) > 0.99Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range.
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-assay Precision (%CV) < 10%The variation observed within the same analytical run.
Inter-assay Precision (%CV) < 15%The variation observed between different analytical runs on different days.
Recovery 85% - 115%The efficiency of the extraction process, indicating how much of the analyte is recovered from the sample matrix.
Experimental Protocol: Quantification of 24,25-dihydroxyvitamin D3 in Serum

This protocol provides a generalized workflow for the use of this compound as an internal standard.

2.2.1. Materials

  • This compound (Internal Standard)

  • Calibrators (known concentrations of 24,25-dihydroxyvitamin D3)

  • Quality Control (QC) samples

  • Serum samples

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

2.2.2. Sample Preparation

  • Aliquoting: Aliquot serum samples, calibrators, and QC samples into microcentrifuge tubes.

  • Internal Standard Spiking: Add a known amount of this compound solution to each tube.

  • Protein Precipitation: Add the protein precipitation solvent to each tube to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the tubes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

2.2.3. LC-MS/MS Analysis

  • Injection: Inject the reconstituted samples onto the LC-MS/MS system.

  • Chromatographic Separation: Separate the analyte and internal standard from other matrix components using a suitable LC column and mobile phase gradient.

  • Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for both 24,25-dihydroxyvitamin D3 and this compound.

  • Quantification: Calculate the concentration of 24,25-dihydroxyvitamin D3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample spike Spike with this compound serum->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS Detection lc_sep->ms_detect quantify Quantification ms_detect->quantify

Caption: Workflow for quantifying 24,25-dihydroxyvitamin D3 using this compound.

Biological Context: The Role of 24,25-dihydroxyvitamin D3

While this compound is primarily an analytical tool, understanding the biological role of its non-deuterated counterpart, 24,25-dihydroxyvitamin D3, is crucial for interpreting research findings. 24,25-dihydroxyvitamin D3 is a major metabolite of vitamin D3 and is involved in regulating mineral homeostasis and bone metabolism. Recent research also points to its involvement in various cellular signaling pathways.

Signaling Pathways

3.1.1. Chondrocyte Regulation

In growth plate chondrocytes, 24,25-dihydroxyvitamin D3 has been shown to activate Protein Kinase C (PKC), which in turn phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK) of the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling cascade is involved in the regulation of chondrocyte proliferation and differentiation.

G Secalciferol 24,25(OH)2D3 PKC Protein Kinase C (PKC) Secalciferol->PKC activates ERK ERK/MAPK PKC->ERK phosphorylates Proliferation Chondrocyte Proliferation & Differentiation ERK->Proliferation regulates

Caption: 24,25(OH)2D3 signaling in chondrocytes.

3.1.2. Pro-inflammatory Signaling in Hepatocytes

Studies in HepG2 cells have indicated that 24,25-dihydroxyvitamin D3 can induce pro-inflammatory signaling pathways. This involves the activation of PKC, which can lead to the activation of downstream kinases such as JNK and ERK. This cascade can ultimately influence the expression of genes involved in inflammation and lipid metabolism.

G Secalciferol 24,25(OH)2D3 PKC Protein Kinase C (PKC) Secalciferol->PKC activates JNK_ERK JNK / ERK PKC->JNK_ERK activates Inflammation Pro-inflammatory Gene Expression JNK_ERK->Inflammation induces

Caption: Pro-inflammatory signaling of 24,25(OH)2D3 in hepatocytes.

Safety, Handling, and Storage

As a "Research Use Only" compound, it is imperative to handle this compound with appropriate laboratory precautions.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Handling and Storage
  • Storage Conditions: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended.

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solution Preparation: When preparing solutions, use high-purity solvents. For stock solutions, methanol or ethanol are commonly used.

  • Stability: Deuterated compounds can be susceptible to hydrogen-deuterium exchange under certain conditions (e.g., in the presence of strong acids or bases). It is advisable to use neutral, aprotic solvents whenever possible.

Conclusion

This compound is a valuable tool for researchers studying the metabolism and physiological roles of vitamin D. Its primary and well-established application is as an internal standard for the accurate quantification of 24,25-dihydroxyvitamin D3. The "Research Use Only" designation underscores its application in a non-clinical, laboratory setting and necessitates adherence to proper safety and handling protocols. A thorough understanding of both its analytical application and the biological context of its non-deuterated analog is essential for its effective and appropriate use in scientific investigation.

A Technical Guide to the Discovery and History of Deuterated Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of deuterated vitamin D analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these novel compounds. The guide details the scientific rationale behind their creation, the experimental methodologies used to characterize them, and the quantitative data that underscores their enhanced metabolic stability and potential efficacy.

Introduction: The Rationale for Deuteration

Vitamin D and its active hormonal form, 1α,25-dihydroxyvitamin D₃ (calcitriol), are crucial regulators of calcium homeostasis, bone metabolism, and a wide array of cellular processes, including cell proliferation, differentiation, and immune modulation. The therapeutic application of natural vitamin D compounds is often limited by their rapid metabolism and the risk of hypercalcemia. The primary routes of inactivation are initiated by cytochrome P450 enzymes (CYPs), particularly CYP24A1, which hydroxylates the side chain of vitamin D analogs, marking them for excretion.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, offers a strategic approach to overcoming these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of cleavage for C-D bonds in enzymatic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). By strategically placing deuterium atoms at sites of metabolic hydroxylation on vitamin D analogs, their enzymatic degradation can be slowed, leading to a longer biological half-life, increased exposure, and potentially enhanced therapeutic efficacy without increasing the risk of hypercalcemia.

Early Discoveries and Key Developments

The concept of using deuteration to improve the metabolic stability of drugs has been explored for several decades. In the context of vitamin D, early research focused on understanding its metabolic pathways. This foundational knowledge was critical for identifying the specific molecular positions where deuteration would be most effective.

One of the pioneering efforts in the development of deuterated vitamin D analogs was undertaken by scientists who recognized that the C-20 position and the side chain of calcitriol were key sites for metabolic inactivation. By replacing hydrogen with deuterium at these positions, they aimed to create analogs with increased resistance to degradation by CYP24A1. These early studies laid the groundwork for the development of a new class of vitamin D-based therapeutics with potentially superior pharmacokinetic profiles.

Mechanism of Action: The Kinetic Isotope Effect

The enhanced stability of deuterated vitamin D analogs is primarily attributed to the kinetic isotope effect. The rate-limiting step in the catabolism of many vitamin D compounds is the hydroxylation of the side chain, a reaction catalyzed by CYP enzymes. This process involves the cleavage of a C-H bond. When a hydrogen atom at the site of hydroxylation is replaced by a deuterium atom, the greater strength of the C-D bond requires more energy to break. This results in a slower reaction rate, thereby reducing the rate of metabolism of the deuterated analog.

The direct consequence of this reduced metabolism is an increase in the compound's half-life and overall exposure (Area Under the Curve, or AUC) in the body. This allows for the potential of achieving a therapeutic effect at a lower or less frequent dose, which can also mitigate the risk of dose-dependent side effects such as hypercalcemia.

Key Deuterated Vitamin D Analogs and Their Preclinical Data

Several deuterated vitamin D analogs have been synthesized and evaluated in preclinical studies. Below is a summary of the quantitative data for some of the most promising candidates.

AnalogDeuteration Position(s)Key Pharmacokinetic/Pharmacodynamic ParametersReference
d₆-Calcitriol Side chain- Increased metabolic stability in human liver microsomes- Longer plasma half-life in rodents compared to calcitriol
CTAP201 (d₃-Paricalcitol) Side chain- Slower metabolism by CYP24A1 in vitro- Greater exposure (AUC) in vivo in rats
d₆-1α-hydroxyvitamin D₂ Side chain- Reduced rate of 24-hydroxylation in vitro- Enhanced biological activity in models of psoriasis

Experimental Protocols

The development and evaluation of deuterated vitamin D analogs involve a series of key experiments, from their chemical synthesis to their biological characterization.

The synthesis of deuterated vitamin D analogs requires specialized chemical methods to introduce deuterium at specific positions in the molecule. A common approach involves the use of deuterated starting materials and reagents. For example, the synthesis of a d₆-calcitriol analog might involve the use of a deuterated Grignard reagent to construct the side chain.

General Workflow for Synthesis:

Synthesis_Workflow start Deuterated Starting Material step1 Chemical Reactions (e.g., Grignard, Wittig) start->step1 step2 Purification (e.g., HPLC) step1->step2 step3 Structural Characterization (e.g., NMR, Mass Spectrometry) step2->step3 end Final Deuterated Analog step3->end

A generalized workflow for the synthesis of deuterated vitamin D analogs.

To assess the impact of deuteration on metabolic stability, in vitro assays using human liver microsomes or recombinant CYP enzymes are employed. These assays quantify the rate of metabolism of the deuterated analog compared to its non-deuterated counterpart.

Protocol Outline:

  • Incubation: The deuterated analog and its non-deuterated control are incubated with human liver microsomes or recombinant CYP24A1 in the presence of NADPH (a necessary cofactor for CYP enzyme activity).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each aliquot is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the parent compound is calculated to determine its half-life (t₁/₂) in the in vitro system.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis compound Deuterated Analog & Non-deuterated Control incubate Incubate at 37°C compound->incubate microsomes Human Liver Microsomes + NADPH microsomes->incubate sampling Sample at Time Points (0, 15, 30, 60 min) incubate->sampling quench Quench Reaction sampling->quench lcms LC-MS Analysis quench->lcms calc Calculate Half-life (t½) lcms->calc

Workflow for in vitro metabolic stability assays.

To understand how deuterated vitamin D analogs behave in a living organism, pharmacokinetic (PK) studies are conducted in animal models (e.g., rodents). These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.

Protocol Outline:

  • Dosing: A cohort of animals is administered the deuterated analog, while a control group receives the non-deuterated version. Dosing can be via various routes (e.g., oral, intravenous).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the drug in the plasma is quantified using a validated LC-MS method.

  • PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t₁/₂), and area under the curve (AUC).

Vitamin D Signaling Pathway

Deuterated vitamin D analogs are designed to exert their biological effects through the same signaling pathway as their natural counterparts. The canonical vitamin D signaling pathway involves the binding of the active form of vitamin D to the Vitamin D Receptor (VDR), a nuclear hormone receptor.

VitaminD_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus d3 Deuterated Vitamin D3 vdr VDR d3->vdr Binding vdr_rxr VDR-RXR Heterodimer vdr->vdr_rxr rxr RXR rxr->vdr_rxr vdre VDRE vdr_rxr->vdre Binds to gene Target Gene Transcription vdre->gene Regulates

The canonical Vitamin D signaling pathway.

Upon entering the cell, the deuterated vitamin D analog binds to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The increased metabolic stability of deuterated analogs leads to a more sustained activation of this pathway.

Future Directions and Therapeutic Potential

The strategic deuteration of vitamin D analogs represents a promising avenue for the development of new therapeutics for a range of conditions, including secondary hyperparathyroidism in chronic kidney disease, psoriasis, and certain types of cancer. The enhanced pharmacokinetic profile of these compounds may translate into improved efficacy and safety profiles.

Future research will likely focus on:

  • Clinical Trials: Moving the most promising deuterated candidates into human clinical trials to evaluate their safety and efficacy.

  • Novel Analogs: Exploring deuteration at other positions on the vitamin D molecule and in combination with other chemical modifications to further optimize therapeutic properties.

  • New Indications: Investigating the potential of deuterated vitamin D analogs in other diseases where vitamin D has shown promise, such as autoimmune disorders and infectious diseases.

Methodological & Application

The Gold Standard in Vitamin D Metabolite Analysis: Utilizing Secalciferol-d6 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate quantification of vitamin D metabolites is crucial for research in bone metabolism, autoimmune diseases, and cancer. Secalciferol (24,25-dihydroxyvitamin D3) is a key metabolite in the vitamin D pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation and analysis.[3] Secalciferol-d6, a deuterated form of Secalciferol, serves as an ideal internal standard for the quantification of endogenous Secalciferol. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency, while its mass difference allows for clear distinction by the mass spectrometer.[3]

Experimental Workflow & Signaling Pathway

The overall experimental workflow for the quantification of Secalciferol using this compound as an internal standard involves several key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC LC Separation (Reversed-Phase C18) Evaporate->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for Secalciferol quantification.

Vitamin D3 is metabolized in the body through a series of hydroxylation steps to form various active and inactive metabolites. Secalciferol is a product of the C24-hydroxylation pathway.

G Vitamin D3 Vitamin D3 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 25-hydroxylase (Liver) 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 1α-hydroxylase (Kidney) Secalciferol (24,25-dihydroxyvitamin D3) Secalciferol (24,25-dihydroxyvitamin D3) 25-hydroxyvitamin D3->Secalciferol (24,25-dihydroxyvitamin D3) 24-hydroxylase Calcitroic Acid Calcitroic Acid 1,25-dihydroxyvitamin D3->Calcitroic Acid Secalciferol (24,25-dihydroxyvitamin D3)->Calcitroic Acid

Caption: Simplified Vitamin D3 metabolic pathway.

Detailed Experimental Protocol

This protocol provides a general framework for the quantification of Secalciferol in human serum or plasma using this compound as an internal standard. Optimization may be required for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • Secalciferol analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, isopropanol, ethyl acetate, and hexane

  • LC-MS grade water

  • Formic acid

  • Human serum/plasma (charcoal-stripped serum for calibration standards)

  • 96-well plates or microcentrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) supplies

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Secalciferol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Secalciferol primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve (e.g., 1-100 ng/mL).

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.[4][5]

3. Sample Preparation This protocol outlines a common protein precipitation followed by liquid-liquid extraction.

  • Aliquoting: To 200 µL of serum/plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound).[4][5]

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.[3]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 750 µL of a 30% ethyl acetate in hexane solution. Vortex mix for 2 minutes and centrifuge for 5 minutes.[6]

  • Evaporation: Carefully transfer the upper organic layer to a clean tube or a well in a 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol/water).

4. LC-MS/MS Analysis

Parameter Condition
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.0 kV
Desolvation Temp. 500°C

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Secalciferol[To be optimized][To be optimized][To be optimized][To be optimized]
This compound[To be optimized][To be optimized][To be optimized][To be optimized]

Note: Specific m/z transitions, cone voltages, and collision energies must be optimized for the specific instrument being used. The precursor ion for Secalciferol will be higher than that of 25-hydroxyvitamin D3, and the this compound precursor will be 6 Da higher than that of Secalciferol.

Quantitative Data Summary

The following tables represent typical performance characteristics of an LC-MS/MS method for the analysis of vitamin D metabolites using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Secalciferol1 - 100> 0.995

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
SecalciferolLow5< 10%< 15%85 - 115%
Medium25< 10%< 15%85 - 115%
High75< 10%< 15%85 - 115%

Table 3: Recovery

Analyte Extraction Method Mean Recovery (%)
SecalciferolProtein Precipitation + LLE85 - 95%

Discussion

The use of this compound as an internal standard is critical for mitigating the impact of matrix effects and ensuring the reliability of quantitative results.[3] The protocol described provides a robust starting point for method development. Key considerations for successful implementation include:

  • Chromatographic Separation: Adequate separation of Secalciferol from other vitamin D metabolites and potential isobaric interferences is essential.[1]

  • Mass Spectrometry Optimization: Careful optimization of MRM transitions and instrument parameters is necessary to achieve the desired sensitivity and specificity.

  • Matrix Effects: While the internal standard compensates for a significant portion of matrix effects, it is good practice to evaluate them during method validation, especially when analyzing complex biological matrices.

  • Method Validation: A full method validation according to regulatory guidelines should be performed to ensure the method is fit for its intended purpose.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS quantification of Secalciferol. The described methodology, when properly validated, offers a highly selective, sensitive, and accurate approach for researchers, scientists, and drug development professionals working on vitamin D metabolism and related fields.

References

Application Note: Quantitative Analysis of Vitamin D Metabolites in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. Its clinical assessment is crucial, as deficiencies are linked to various diseases. The primary circulating metabolite, 25-hydroxyvitamin D (25(OH)D), is the accepted biomarker for vitamin D status, while the hormonally active form is 1,25-dihydroxyvitamin D (1,25(OH)2D).[1] Accurate measurement is challenging due to the low circulating concentrations, extensive protein binding, and the presence of structurally similar metabolites and isomers.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for vitamin D analysis, offering superior specificity, sensitivity, and the ability to multiplex the analysis of several metabolites in a single run.[1][2][4][5] The use of stable isotope-labeled internal standards, such as Secalciferol-d6 (1,25-dihydroxyvitamin D2-d6), is critical for correcting matrix effects and variabilities during sample processing, ensuring accurate quantification.[6]

This application note provides a detailed protocol for the simultaneous quantitative analysis of major vitamin D metabolites, including 25-hydroxyvitamin D2 (25(OH)D2), 25-hydroxyvitamin D3 (25(OH)D3), 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), in human serum using an LC-MS/MS method with a suite of deuterated internal standards.

Vitamin D Metabolic Pathway

The metabolic activation of vitamin D involves two key hydroxylation steps. Vitamin D (D2 or D3) is first hydroxylated in the liver to form 25-hydroxyvitamin D. This is followed by a second hydroxylation in the kidneys to produce the biologically active 1,25-dihydroxyvitamin D.

VitaminD_Metabolism cluster_source Source cluster_liver Liver cluster_kidney Kidney D3 Vitamin D3 (Cholecalciferol) (Sunlight, Diet) OHD3 25(OH)D3 D3->OHD3 25-hydroxylase D2 Vitamin D2 (Ergocalciferol) (Diet) OHD2 25(OH)D2 D2->OHD2 25-hydroxylase Active_D3 1,25(OH)2D3 (Active Hormone) OHD3->Active_D3 1α-hydroxylase Inactive_D3 24,25(OH)2D3 (Inactive) OHD3->Inactive_D3 24-hydroxylase Active_D2 1,25(OH)2D2 (Active Hormone) OHD2->Active_D2 1α-hydroxylase

Caption: Simplified metabolic pathway of Vitamin D2 and D3.

Experimental Protocols

This protocol is a representative method and may require optimization based on the specific LC-MS/MS instrumentation used.

Materials and Reagents
  • Analytes: 25(OH)D2, 25(OH)D3, 1,25(OH)2D2, 1,25(OH)2D3 (Cerilliant or equivalent)

  • Internal Standards (IS): this compound (1,25(OH)2D2-d6), 25(OH)D3-d6, 1,25(OH)2D3-d3 (or d6)

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, methyl tert-butyl ether (MTBE), n-heptane, water

  • Additives: Formic acid, ammonium formate, zinc sulfate

  • Serum: Human serum for calibration standards and quality controls (Vitamin D-free serum recommended for calibrators)

  • Labware: Polypropylene tubes, 96-well plates, glass autosampler vials

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in ethanol. Store at -80°C. Analytes are light-sensitive; use amber glassware or protect from light.[7]

  • Intermediate Solutions: Prepare working solutions by diluting the stock solutions in methanol or a methanol/water mixture.

  • Calibration Standards: Serially dilute the analyte working solution in vitamin D-free serum to prepare a calibration curve. A typical range for 25(OH)D is 1-150 ng/mL, and for 1,25(OH)2D is 10-1000 pg/mL.[8]

  • Internal Standard Working Solution: Prepare a cocktail of the internal standards (e.g., 25(OH)D3-d6 at ~15 ng/mL and this compound at ~8 ng/mL) in a suitable solvent like methanol/water.[9]

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction (LLE)

In serum, vitamin D metabolites are tightly bound to proteins and must be released.[2][10] This procedure combines protein precipitation with liquid-liquid extraction for effective purification.

  • Aliquoting: Pipette 200 µL of serum sample, calibrator, or QC into a polypropylene tube.

  • IS Spiking: Add 20 µL of the internal standard working solution to each tube.

  • Protein Precipitation: Add 100 µL of 0.1 M zinc sulfate followed by 400 µL of methanol.[10] Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubation & Centrifugation: Allow samples to stand for 10 minutes, then centrifuge at >7,500 x g for 5 minutes.[9]

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of n-heptane (or MTBE/ethyl acetate).[2][9] Vortex for 1 minute and centrifuge to separate the phases.

  • Evaporation: Carefully transfer the upper organic layer to a new tube or well in a 96-well plate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[7][9]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[7][9]

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Serum Sample (200 µL) Spike 2. Add Internal Standards (this compound, etc.) Sample->Spike Precipitate 3. Protein Precipitation (ZnSO4 / Methanol) Spike->Precipitate Extract 4. Liquid-Liquid Extraction (Heptane) Precipitate->Extract Evaporate 5. Evaporate to Dryness (Nitrogen Stream) Extract->Evaporate Reconstitute 6. Reconstitute (Mobile Phase) Evaporate->Reconstitute LCMS 7. LC-MS/MS Analysis (UPLC-TQ-S) Reconstitute->LCMS Data 8. Data Processing (Quantification) LCMS->Data

Caption: Experimental workflow for vitamin D metabolite analysis.

LC-MS/MS Instrument Conditions

The following are typical starting conditions for a modern UPLC-tandem quadrupole mass spectrometer system.

ParameterSuggested Condition
LC System Waters Acquity UPLC or equivalent
Column C18 or Phenyl column (e.g., 2.1 x 50-100 mm, <2 µm)[7][11]
Column Temp. 40 - 60 °C[7][9]
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate[7]
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate[7]
Flow Rate 0.3 - 0.5 mL/min
Injection Vol. 5 - 15 µL
Gradient Start at 70-80% B, increase to >95% B over several minutes, hold, then re-equilibrate.
MS System Waters Xevo TQ-S, Sciex QTRAP, or equivalent
Ionization ESI+ or APCI+ (APCI may offer better sensitivity for some metabolites)[2]
Capillary Voltage ~3.0 - 4.0 kV
Desolvation Temp. 450 - 500 °C[7][9]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

MRM transitions must be optimized for the specific instrument. The precursor ion is often the protonated molecule [M+H]+ or an adduct after the loss of water [M+H-H2O]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25(OH)D3401.3383.3
25(OH)D2413.3395.3
1,25(OH)2D3417.3399.3
1,25(OH)2D2429.3411.3
25(OH)D3-d6407.3389.3
This compound435.3417.3

Method Performance Characteristics

The performance of a well-validated LC-MS/MS method for vitamin D metabolites is summarized below. Data is compiled from multiple sources to provide a representative overview.

Table 1: Linearity and Sensitivity
AnalyteLinear RangeLLOQLOD
25(OH)D2/D31 - 150 ng/mL[8][12]0.5 - 1.24 ng/mL[8][13]0.29 - 0.60 ng/mL[8][13]
1,25(OH)2D2/D310 - 1000 pg/mL[8]10 pg/mL[8]0.3 - 6 pg/mL[6][8]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection

Table 2: Precision and Accuracy
AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)
25(OH)D2/D3< 10%[12]< 11.5%[13]85 - 115%[8]
1,25(OH)2D2/D3< 15%[6]< 16%[8]71 - 93%[10]

%RSD: Percent Relative Standard Deviation

Conclusion The described LC-MS/MS method provides a robust and sensitive platform for the simultaneous quantification of multiple vitamin D metabolites in human serum. The protocol, which incorporates protein precipitation and liquid-liquid extraction, ensures effective sample clean-up. The use of specific deuterated internal standards, including this compound for the analysis of 1,25-dihydroxyvitamin D2, is essential for achieving the high accuracy and precision required in both clinical research and drug development settings. This method overcomes the limitations of traditional immunoassays and enables a more comprehensive assessment of vitamin D status.

References

Application Notes and Protocols for Secalciferol-d6 Sample Preparation in Serum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Secalciferol-d6 in human serum for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated internal standard crucial for the accurate quantification of vitamin D metabolites. The choice of sample preparation technique is critical for removing interfering matrix components and ensuring the accuracy, precision, and sensitivity of the analysis.[1][2]

The following sections detail the most common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with combined approaches.

Introduction to Sample Preparation Techniques

The analysis of vitamin D metabolites in serum presents analytical challenges due to their low concentrations and the complexity of the serum matrix.[3] Effective sample preparation is essential to:

  • Release analytes from binding proteins: Vitamin D and its metabolites are bound to proteins in serum, primarily the vitamin D-binding protein (DBP).[4][5]

  • Remove interfering substances: Serum contains a high concentration of proteins, phospholipids, and other endogenous compounds that can interfere with the analysis and cause matrix effects.

  • Concentrate the analyte: To achieve the required sensitivity, it is often necessary to concentrate the analyte from the initial sample volume.[6]

The most commonly employed techniques for this purpose are protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for any analyte loss during sample processing and to correct for matrix effects.[1][2]

Sample Preparation Techniques and Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from the serum sample.[8] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins.[9] Acetonitrile is a commonly used solvent for this purpose.[6][10]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.

  • Internal Standard Spiking: Add a specific volume of this compound working solution to the serum sample to achieve the desired final concentration.

  • Precipitation: Add 300 µL of acetonitrile (containing 1% formic acid) to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[11]

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifugation: Centrifuge the sample at 11,000 rpm for 30 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for analysis by LC-MS/MS.

cluster_0 Protein Precipitation Workflow start 100 µL Serum + this compound add_acn Add 300 µL Acetonitrile (1% Formic Acid) start->add_acn vortex Vortex add_acn->vortex incubate Incubate (-20°C) vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.[6] For vitamin D metabolites, LLE is effective in removing phospholipids and other interferences.[12] A common solvent system is hexane or a mixture of hexane and ethyl acetate.[4][6]

  • Sample and Internal Standard: In a glass tube, combine 200 µL of serum with the appropriate amount of this compound internal standard.

  • Protein Denaturation: Add 200 µL of zinc sulfate solution and 500 µL of methanol to precipitate proteins.[6]

  • Extraction: Add 2 mL of n-hexane, vortex for 5 minutes, and centrifuge to separate the layers.[6]

  • Supernatant Collection: Transfer the upper organic layer (n-hexane) to a new tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step on the aqueous layer with another 2 mL of n-hexane to improve recovery. Combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 45°C.[6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[13]

cluster_1 Liquid-Liquid Extraction Workflow start 200 µL Serum + this compound ppt Add ZnSO4 + Methanol start->ppt extract Add n-Hexane, Vortex, Centrifuge ppt->extract collect Collect Organic Layer extract->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[4][7] For vitamin D metabolites, C18 or silica-based SPE cartridges are commonly used.[2][6]

  • Sample Pre-treatment: Perform a protein precipitation step as described in section 2.1.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 20% methanol in water) to remove polar interferences.

  • Analyte Elution: Elute the this compound and other vitamin D metabolites with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.[2]

cluster_2 Solid-Phase Extraction Workflow start Precipitated Serum Supernatant condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate and Reconstitute elute->evaporate

Caption: Workflow for Solid-Phase Extraction.

Data Presentation and Comparison

The choice of sample preparation method can significantly impact the recovery of the analyte and the extent of matrix effects. The following table summarizes typical performance data for the different techniques based on published literature for vitamin D metabolites.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Combined PPT + SPE
Recovery (%) > 9063 - 90[13]89 - 104[14]71 - 93[2]
Matrix Effect High (phospholipids remain)ModerateLowVery Low[2]
Lower Limit of Quantification (LLOQ) Can be higher due to matrix effects0.2 ng/mL[6]4.0 nmol/L (~1.6 ng/mL)[14]10 pg/mL[2]
Throughput HighModerateLow to Moderate (can be automated)[15][16]Low
Cost LowLowHighHigh
Complexity LowModerateHighVery High

Conclusion

The optimal sample preparation technique for this compound in serum analysis depends on the specific requirements of the assay, including the desired sensitivity, throughput, and available instrumentation.

  • Protein Precipitation is a simple and fast method suitable for high-throughput screening, but may suffer from significant matrix effects.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use.[6]

  • Solid-Phase Extraction provides the cleanest extracts and the lowest matrix effects, making it ideal for high-sensitivity applications.[2]

  • Combined approaches , such as PPT followed by SPE, can achieve the highest levels of purification and sensitivity, though at the cost of increased complexity and time.[2][4]

For all methods, the use of this compound as an internal standard is essential for achieving accurate and reliable quantification of vitamin D metabolites in serum.[1][2]

References

Application Note & Protocol: Development of a Robust LC-MS/MS Method for the Quantification of 25-Hydroxyvitamin D in Human Serum using Secalciferol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis and bone metabolism. The measurement of total 25-hydroxyvitamin D (the sum of 25-hydroxyvitamin D2 [25(OH)D2] and 25-hydroxyvitamin D3 [25(OH)D3]) in serum is the primary indicator of an individual's vitamin D status.[1][2] Deficiencies in vitamin D have been linked to various health issues, including rickets, osteomalacia, and an increased risk of other chronic diseases.[1] While immunoassays are commonly used for routine analysis, they can suffer from a lack of specificity and accuracy.[1][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of 25-hydroxyvitamin D due to its high sensitivity, specificity, and ability to distinguish between the D2 and D3 forms.[1][2][5][6]

This application note provides a detailed protocol for the development and validation of a robust and sensitive LC-MS/MS method for the simultaneous quantification of 25(OH)D2 and 25(OH)D3 in human serum. The method utilizes a stable isotope-labeled internal standard, Secalciferol-d6 (deuterated 25-hydroxyvitamin D2 or a similar deuterated form like 25-hydroxyvitamin D3-d6, which is commonly used), to ensure high accuracy and precision.[3][4][7] The protocol covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 25-hydroxyvitamin D2 (Ergocalciferol metabolite)

    • 25-hydroxyvitamin D3 (Cholecalciferol metabolite)

    • This compound (or a suitable deuterated internal standard such as 25-hydroxyvitamin D3-d6)[1][8]

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Zinc sulfate

    • Hexane (HPLC grade)

    • Butylated hydroxytoluene (BHT)

  • Human Serum: Pooled human serum for calibration standards and quality control samples.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a common and effective method for extracting 25-hydroxyvitamin D from serum.[5][8][9]

  • Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., this compound in methanol) to each tube.

  • Protein Precipitation: Add 150 µL of a precipitating agent like acetonitrile or a solution of 0.2 M zinc sulfate followed by methanol.[10] Vortex vigorously for 30 seconds to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.[10]

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add 700 µL of hexane.[10] Vortex for 1 minute to extract the analytes into the organic layer.

  • Phase Separation: Centrifuge at a low speed to separate the layers.

  • Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][4][6]

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate[7]
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate[7]
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40°C[7]
Injection Volume 5 - 10 µL
Gradient Elution A typical gradient starts with a lower percentage of mobile phase B, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A total run time of around 5-6 minutes is common.[7][10]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[6][10]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 25(OH)D3: Precursor ion [M+H]+ m/z 401.3 -> Product ions (e.g., 383.3, 365.3) 25(OH)D2: Precursor ion [M+H]+ m/z 413.3 -> Product ions (e.g., 395.3, 377.3) This compound (as d6-25(OH)D3): Precursor ion [M+H]+ m/z 407.4 -> Product ion (e.g., 389.4)
Source Parameters Optimized for the specific instrument, including capillary voltage, desolvation temperature, and gas flows.[10]

Data Presentation: Quantitative Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for 25-hydroxyvitamin D.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
25(OH)D31 - 1001.0> 0.99
25(OH)D21 - 1001.0> 0.99

Data is representative and may vary based on the specific instrumentation and laboratory conditions.[1][3][4]

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Recovery)
25(OH)D3Low (5)< 10%< 10%90 - 110%
Mid (50)< 5%< 5%95 - 105%
High (80)< 5%< 5%95 - 105%
25(OH)D2Low (5)< 10%< 10%90 - 110%
Mid (50)< 5%< 5%95 - 105%
High (80)< 5%< 5%95 - 105%

Precision is expressed as the coefficient of variation (%CV). Accuracy is determined by the recovery of spiked samples.[7][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (100 µL) is_spike Spike with this compound serum->is_spike precip Protein Precipitation is_spike->precip cent1 Centrifugation precip->cent1 lle Liquid-Liquid Extraction cent1->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Injection recon->lcms chrom Chromatographic Separation lcms->chrom ms_detect Mass Spectrometric Detection (MRM) chrom->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for 25-hydroxyvitamin D analysis.

Vitamin D Metabolic Pathway

vitamin_d_pathway cluster_sources Sources cluster_forms Vitamin D Forms cluster_metabolism Metabolism sun Sunlight (UVB) d3 Vitamin D3 (Cholecalciferol) sun->d3 diet Diet & Supplements diet->d3 d2 Vitamin D2 (Ergocalciferol) diet->d2 liver Liver (25-hydroxylase) d3->liver Metabolism in d2->liver Metabolism in ohd3 25-Hydroxyvitamin D3 liver->ohd3 ohd2 25-Hydroxyvitamin D2 liver->ohd2 kidney Kidney (1α-hydroxylase) ohd3->kidney Further Metabolism in active_d3 1,25-Dihydroxyvitamin D3 (Active Form) kidney->active_d3

Caption: Simplified metabolic pathway of Vitamin D.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human serum. The use of a deuterated internal standard like this compound ensures the accuracy and precision required for clinical research and drug development applications. This method overcomes the limitations of traditional immunoassays and serves as a robust tool for accurately assessing vitamin D status.

References

Application Notes and Protocols for Secalciferol-d6 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secalciferol-d6, a deuterated analog of 25-hydroxyvitamin D3, serves as a critical internal standard for the accurate quantification of vitamin D metabolites in clinical samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is essential for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of results. LC-MS/MS is the gold standard for measuring vitamin D metabolites due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in clinical mass spectrometry.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various LC-MS/MS methods employing a deuterated internal standard like this compound for the analysis of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3).

Parameter25(OH)D225(OH)D3Reference
Linearity Range (ng/mL) 1 - 1001 - 100[3]
2.5 - 1002.5 - 100[4]
2 - 1002 - 100[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.52.5[4]
22[5]
Intra-Assay Precision (%CV) < 10< 10[3]
< 5< 5[6]
Inter-Assay Precision (%CV) < 10< 10[3]
< 5< 5[6]
Accuracy (Bias %) 0.17 (vs. LC-MS/MS Method Mean)0.17 (vs. LC-MS/MS Method Mean)[4]
Recovery (%) 93.6 (High Level) - 124.1 (Low Level)93.6 (High Level) - 124.1 (Low Level)[6]

Experimental Protocols

This section outlines a representative protocol synthesized from established LC-MS/MS methods for the quantification of 25(OH)D2 and 25(OH)D3 in human serum or plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes and Internal Standard:

    • 25-hydroxyvitamin D2 (Ercalcidiol)

    • 25-hydroxyvitamin D3 (Calcidiol)

    • This compound (25-hydroxyvitamin D3-d6)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Zinc sulfate

    • Methyl-tert-butyl ether (MTBE)

    • Ethyl acetate

  • Supplies:

    • Microcentrifuge tubes

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Supported Liquid Extraction (SLE) plate or cartridges

    • Nitrogen evaporator

    • LC vials

Sample Preparation
  • Aliquoting: Pipette 200 µL of serum or plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity) to each sample, calibrator, and quality control.

  • Protein Precipitation:

    • Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water.[7][8]

    • Alternatively, add a solution of zinc sulfate followed by methanol.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate for 5-10 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Liquid-Liquid Extraction or Supported Liquid Extraction (SLE):

    • LLE: Transfer the supernatant to a new tube and add an immiscible organic solvent (e.g., hexane or a mixture of MTBE/ethyl acetate). Vortex and centrifuge to separate the layers. Collect the organic layer.

    • SLE: Transfer the supernatant to an SLE plate.[8] Apply a brief vacuum to load the sample onto the sorbent. Allow the sample to equilibrate for 5 minutes. Elute the analytes with an appropriate organic solvent (e.g., two aliquots of 800 µL MTBE/ethyl acetate 90/10 v/v).[7][8]

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 100-150 µL of the initial mobile phase (e.g., 50:50 methanol/water).[7][8]

    • Vortex to ensure complete dissolution and transfer to an LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A C18 or similar reversed-phase column (e.g., Lux Cellulose-3 chiral column for epimer separation).[7][8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analytes from matrix components. A typical gradient might start at 50-60% B, increase to >95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 60°C.[7][8]

    • Injection Volume: 10 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for its reduced matrix effects and improved sensitivity for vitamin D metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 25(OH)D3: Precursor ion (Q1) -> Product ion (Q3)

      • 25(OH)D2: Precursor ion (Q1) -> Product ion (Q3)

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values will depend on the adduct ion being monitored, e.g., [M+H]+ or [M+H-H2O]+)

    • Instrument Parameters: Optimize cone voltage, collision energy, desolvation temperature, and gas flows for maximum signal intensity for each analyte and the internal standard.[7][8]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibrators in a surrogate matrix (e.g., charcoal-stripped serum) with known concentrations of 25(OH)D2 and 25(OH)D3.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard (this compound). Plot this ratio against the nominal concentration of the calibrators to generate a linear regression curve. Use the equation of the line to determine the concentration of 25(OH)D2 and 25(OH)D3 in the unknown samples.

Visualizations

Experimental Workflow

experimental_workflow sample Serum/Plasma Sample (200 µL) is_spike Spike with this compound (Internal Standard) sample->is_spike precipitation Protein Precipitation (e.g., Methanol/IPA/Water) is_spike->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 extraction Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) centrifuge1->extraction Supernatant evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for Vitamin D metabolite analysis using this compound.

Vitamin D Signaling Pathway

vitamin_d_pathway cluster_source Vitamin D Sources cluster_metabolism Metabolism cluster_action Cellular Action Sun Sunlight (UVB) Skin Skin (7-dehydrocholesterol -> Vitamin D3) Sun->Skin Diet Diet / Supplements (Vitamin D2, D3) Liver Liver (Vitamin D -> 25(OH)D) Diet->Liver Vitamin D2/D3 Skin->Liver Vitamin D3 Kidney Kidney (25(OH)D -> 1,25(OH)2D) Liver->Kidney 25(OH)D (Circulating Form) Inactive Inactive Metabolites (via CYP24A1) Liver->Inactive Kidney->Inactive VDR Vitamin D Receptor (VDR) Kidney->VDR 1,25(OH)2D (Active Hormone) Complex VDR-RXR Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) in DNA Complex->VDRE Gene Target Gene Transcription VDRE->Gene

Caption: Simplified Vitamin D metabolism and genomic signaling pathway.

References

Application Note: Preparation of Secalciferol-d6 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a stock solution of Secalciferol-d6, a deuterated internal standard essential for quantitative analysis of Secalciferol in various biological matrices.

Introduction

This compound is the deuterium-labeled form of Secalciferol, a metabolite of Vitamin D.[1][2] It is commonly used as an internal standard in mass spectrometry-based assays for the accurate quantification of endogenous Secalciferol. Proper preparation of a stable and accurate stock solution is the first critical step for reliable experimental results. This application note provides a detailed methodology for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative information for handling and preparing a this compound stock solution, based on data for the related compound Calcifediol-d6.

ParameterValueSource
Appearance White to off-white solid[3]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3]
Solubility in DMSO ≥ 100 mg/mL[3]
Storage of Solid -20°C, protect from light, stored under nitrogen[3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3]

Table 1: Quantitative Data for this compound Handling and Stock Solution Preparation.

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Procedure

  • Acclimatization: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 1 mg).

  • Solvent Addition: Based on the desired final concentration, calculate the required volume of DMSO. For a 1 mg/mL stock solution, add 1 mL of anhydrous DMSO to the vial containing 1 mg of this compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution of the solid. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Always protect the solution from light.[3]

3.3. Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start acclimatize Acclimatize this compound and DMSO to Room Temperature start->acclimatize Prevent Condensation weigh Weigh Solid This compound acclimatize->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent Calculate Volume dissolve Vortex to Dissolve add_solvent->dissolve Ensure Homogeneity aliquot Aliquot into Single-Use Vials dissolve->aliquot Avoid Freeze-Thaw label_vials Label Aliquots aliquot->label_vials store Store at -80°C or -20°C (Protect from Light) label_vials->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: Chromatographic Separation and Quantification of Secalciferol-d6 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chromatographic separation and quantification of Secalciferol-d6 and its primary metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Secalciferol, a synthetic analog of vitamin D, and its deuterated form (this compound) are crucial in pharmacokinetic and metabolic studies. The methodology outlined here ensures high sensitivity, selectivity, and robustness for the analysis of these compounds in biological matrices. This document includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and metabolic pathway.

Introduction

Secalciferol is a synthetic vitamin D analog investigated for its potential therapeutic applications. Understanding its metabolic fate is critical for drug development. This compound is a stable isotope-labeled internal standard essential for accurate quantification in complex biological samples. The primary analytical challenge lies in the separation of structurally similar metabolites and their quantification at low concentrations.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and sensitivity.[3][4][5] This note details a validated method for such an analysis.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interferences from biological matrices like serum or plasma.[1][6] A combination of protein precipitation and solid-phase extraction (SPE) is recommended for optimal results.

Protocol: Protein Precipitation and Phospholipid Removal

  • To 200 µL of serum or plasma sample, add 20 µL of an internal standard working solution (containing this compound if it is not the analyte).

  • Add 600 µL of acetonitrile containing 1% formic acid to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • The resulting supernatant can be directly analyzed, but for enhanced cleanup, a phospholipid removal step is advised.[1]

  • Pass the supernatant through a phospholipid removal plate (e.g., HybridSPE-PLus).[1]

  • Collect the filtrate for LC-MS/MS analysis.

Liquid Chromatography

The choice of stationary phase is critical for resolving isobaric metabolites.[1][7] A pentafluorophenyl (F5) or a C18 column is recommended for this separation.

Table 1: LC Parameters

ParameterCondition
Column Ascentis Express F5, 100 x 2.1 mm, 2.7 µm[1][7] or Agilent Poroshell 120 EC-C18[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

Table 2: MS Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound and its Putative Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[Value][Value]3015
25-hydroxythis compound[Value][Value]3518
1,25-dihydroxythis compound[Value][Value]4022
24,25-dihydroxythis compound[Value][Value]4020

(Note: The exact m/z values for this compound and its metabolites need to be determined by direct infusion of the analytical standards.)

Optional Derivatization

For enhanced sensitivity, especially for dihydroxylated metabolites, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed.[8][9] This involves an additional step after sample extraction and drying, followed by reconstitution before injection.[8][10]

Data Presentation

The following table summarizes the expected retention times and limits of quantification (LOQ) for this compound and its metabolites based on typical performance of similar assays for vitamin D analogs.

Table 4: Quantitative Performance Data

AnalyteExpected Retention Time (min)Limit of Quantification (pg/mL)
This compound~ 7.550
25-hydroxythis compound~ 5.810
24,25-dihydroxythis compound~ 4.525
1,25-dihydroxythis compound~ 4.25

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (200 µL) Protein_Precipitation Protein Precipitation (Acetonitrile + 1% Formic Acid) Sample->Protein_Precipitation Centrifugation Centrifugation (10,000 x g, 10 min) Protein_Precipitation->Centrifugation Phospholipid_Removal Phospholipid Removal (e.g., HybridSPE) Centrifugation->Phospholipid_Removal LC_Separation Liquid Chromatography (F5 or C18 Column) Phospholipid_Removal->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway of Secalciferol

The metabolic pathway of Secalciferol is presumed to be analogous to that of Vitamin D3.[11][12][13][14] The primary metabolic steps involve hydroxylation in the liver and kidneys.

G Secalciferol This compound Metabolite1 25-hydroxythis compound Secalciferol->Metabolite1 Liver (CYP2R1/CYP27A1) Metabolite2 1,25-dihydroxythis compound (Active Form) Metabolite1->Metabolite2 Kidney (CYP27B1) Metabolite3 24,25-dihydroxythis compound Metabolite1->Metabolite3 Kidney (CYP24A1) Inactive_Metabolites Inactive Metabolites Metabolite2->Inactive_Metabolites Catabolism (CYP24A1) Metabolite3->Inactive_Metabolites Catabolism

Caption: Putative metabolic pathway of Secalciferol.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the chromatographic separation and quantification of this compound and its key metabolites. The combination of efficient sample preparation, high-resolution chromatography, and selective mass spectrometric detection allows for accurate determination in complex biological matrices, which is essential for advancing research and development in this field.

References

Enhancing Secalciferol-d6 Detection: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secalciferol (24,25-dihydroxyvitamin D2) is a key metabolite of vitamin D2. Its accurate quantification, along with its deuterated internal standard Secalciferol-d6, is crucial in various research and clinical settings. However, like other vitamin D metabolites, this compound exhibits poor ionization efficiency in mass spectrometry, leading to challenges in achieving the required sensitivity for its detection.[1][2] Derivatization is a chemical modification technique employed to enhance the analytical properties of a compound, thereby improving its detectability.[3][4] This application note provides detailed protocols for three effective derivatization techniques—Cookson-type reagent derivatization, one-pot double derivatization, and silylation—to significantly improve the detection of this compound in various biological matrices.

The Challenge of Undetected this compound

The primary challenge in the analysis of this compound and other vitamin D analogs lies in their low ionization efficiency and susceptibility to in-source fragmentation during mass spectrometric analysis.[1][5] This often results in low sensitivity and high limits of detection (LOD) and quantification (LOQ), making it difficult to accurately measure low concentrations of the analyte. Derivatization addresses this by introducing a chemical moiety that enhances ionization and improves chromatographic behavior.[3][4]

Derivatization Strategies for Enhanced Detection

Several derivatization strategies can be employed to improve the detection of this compound. The most common and effective methods involve targeting the cis-diene moiety of the vitamin D structure or its hydroxyl groups.

Cookson-Type Reagent Derivatization (Diels-Alder Reaction)

Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogs, react with the conjugated diene system of vitamin D metabolites via a Diels-Alder cycloaddition.[6][7] This reaction forms a stable, cyclic adduct that is more readily ionized, significantly enhancing the signal in mass spectrometry.[6][7]

Diagram of the Derivatization Workflow:

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Acetonitrile Evaporation->Reconstitution Add_PTAD Add PTAD Reagent Reconstitution->Add_PTAD Incubation Incubate at RT Add_PTAD->Incubation LC_MS LC-MS/MS Analysis Incubation->LC_MS

Caption: Workflow for Cookson-type reagent derivatization.

Experimental Protocol: PTAD Derivatization

  • Sample Preparation:

    • Extract this compound from the biological matrix (e.g., serum, plasma) using a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.[3][8]

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.[8]

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of acetonitrile.[8]

    • Add 100 µL of a 0.75 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.[8]

    • Vortex the mixture vigorously for 1 minute.[8]

    • Incubate the reaction mixture at room temperature for 1 hour in the dark. For complete derivatization, samples can be stored overnight at 4°C.[8]

  • Analysis:

    • Following incubation, centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

One-Pot Double Derivatization

This innovative approach combines the benefits of a Cookson-type reagent with the acetylation of hydroxyl groups in a single reaction vessel.[6][7][9] The initial Diels-Alder reaction with PTAD enhances ionization, while the subsequent acetylation of the hydroxyl groups can improve chromatographic separation, particularly for epimers.[6][7][9]

Diagram of the One-Pot Double Derivatization Workflow:

OnePot_Double_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization One-Pot Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Add_PTAD Add PTAD Evaporation->Add_PTAD Incubate_1 Incubate Add_PTAD->Incubate_1 Add_Acetylation Add Acetic Anhydride & DMAP Incubate_1->Add_Acetylation Incubate_2 Incubate Add_Acetylation->Incubate_2 LC_MS LC-MS/MS Analysis Incubate_2->LC_MS

Caption: One-pot double derivatization workflow.

Experimental Protocol: One-Pot Double Derivatization

  • Sample Preparation:

    • Perform extraction and evaporation as described in the PTAD derivatization protocol.

  • Derivatization Reaction:

    • Step 1: PTAD Reaction: To the dried extract, add a solution of PTAD in a suitable solvent and incubate to allow for the Diels-Alder reaction to proceed.[6][7]

    • Step 2: Acetylation: Without an intermediate evaporation step, add acetic anhydride and a catalyst, such as 4-dimethylaminopyridine (DMAP), to the reaction mixture.[6][7]

    • Incubate at room temperature to complete the acetylation of the hydroxyl groups.[6][7]

  • Analysis:

    • The reaction mixture can be directly analyzed by LC-MS/MS after quenching the reaction if necessary.

Silylation

Silylation involves the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (TMS) group.[10][11] This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis. It also enhances signal intensity in LC-MS. The most common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

Diagram of the Silylation Workflow:

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Add_BSTFA Add BSTFA Evaporation->Add_BSTFA Incubation Incubate at 70°C Add_BSTFA->Incubation GC_MS GC-MS/MS or LC-MS/MS Analysis Incubation->GC_MS

Caption: Silylation derivatization workflow.

Experimental Protocol: Trimethylsilylation

  • Sample Preparation:

    • Perform extraction and evaporation as described in the PTAD derivatization protocol.

  • Derivatization Reaction:

    • To the dried extract, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

    • Incubate the mixture at 70°C for 30 minutes.[10]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS/MS or LC-MS/MS system.

Quantitative Improvement in Detection

The following table summarizes the reported improvements in the detection of vitamin D metabolites using various derivatization techniques. While specific data for this compound may vary, these values provide a strong indication of the expected enhancement.

Derivatization TechniqueReagentAnalyteImprovement FactorLower Limit of Quantification (LLOQ)Reference
Cookson-TypePTAD1α,25(OH)₂D₃~100-fold increase in ion intensity60 pM (25 pg/mL)[2]
Cookson-TypeDEAPTAD25(OH)D₃60-fold lower LOD than intact0.38 fmol on column[12]
Cookson-TypeAmplifex Diene1,25-(OH)₂-D₃Higher S/N than PTADNot specified[5]
Fluorescent LabelingDMEQ-TADVitamin D MetabolitesDetection down to 10 fmol~1 fmol on column[13]
SilylationBSTFAVitamin D₃Enables sensitivity to 1 ppb (ng/g)Not specified[10]

Conclusion

Derivatization is an indispensable tool for overcoming the challenges associated with the detection of this compound and other vitamin D metabolites. The choice of derivatization technique will depend on the analytical platform available (LC-MS/MS or GC-MS/MS) and the specific requirements of the assay. Cookson-type reagents, particularly PTAD and its analogs, offer significant improvements in sensitivity for LC-MS/MS analysis. The one-pot double derivatization method provides the added advantage of improved chromatographic separation. Silylation remains a robust method, especially for GC-MS applications. By implementing these detailed protocols, researchers can significantly enhance the detectability of this compound, leading to more accurate and reliable quantification in their studies.

References

Application Notes and Protocols: Secalciferol-d6 in the Study of Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a significant catabolite of 25-hydroxyvitamin D3 (25(OH)D3). Its role in calcium homeostasis, while historically considered secondary to the active form 1,25-dihydroxyvitamin D3 (calcitriol), is of increasing interest in research. The study of Secalciferol provides insights into the overall metabolism of vitamin D and its regulation. Secalciferol-d6 is a deuterated form of Secalciferol, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of endogenous Secalciferol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for mass spectrometry-based quantification as it accurately accounts for variations in sample preparation and instrument response.[1][2][3][4]

This document provides detailed application notes and protocols for the use of this compound in studying calcium homeostasis, with a focus on its application in quantifying vitamin D metabolites.

The Role of Secalciferol in Calcium Homeostasis

Vitamin D undergoes a series of hydroxylation steps to become biologically active. Vitamin D3 is first hydroxylated in the liver to form 25(OH)D3, the major circulating form of vitamin D. In the kidneys, 25(OH)D3 can be further hydroxylated to either the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) by the enzyme CYP27B1, or to Secalciferol (24,25-dihydroxyvitamin D3) by the enzyme CYP24A1.[5][6] While 1,25(OH)2D3 is the principal hormone responsible for increasing intestinal calcium absorption, Secalciferol is a key product of the catabolic pathway that deactivates vitamin D metabolites.[7][8][9][10][11] The ratio of 25(OH)D3 to 24,25(OH)2D3 can serve as a marker of vitamin D catabolism and may be indicative of certain health conditions.[12][13]

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolism of vitamin D3 and its role in calcium homeostasis.

VitaminD_Metabolism cluster_synthesis Synthesis & Activation cluster_catabolism Catabolism cluster_function Biological Function 7-DHC 7-dehydrocholesterol (in skin) VitaminD3 Vitamin D3 (Cholecalciferol) 7-DHC->VitaminD3 UVB Light 25OHD3 25-hydroxyvitamin D3 (Calcifediol) (in liver) VitaminD3->25OHD3 CYP2R1/CYP27A1 1,25OH2D3 1,25-dihydroxyvitamin D3 (Calcitriol) (in kidney) 25OHD3->1,25OH2D3 CYP27B1 (stimulated by PTH) 24,25OH2D3 24,25-dihydroxyvitamin D3 (Secalciferol) 25OHD3->24,25OH2D3 CYP24A1 CalcitroicAcid Calcitroic Acid (inactive) 1,25OH2D3->CalcitroicAcid CYP24A1 Intestine Intestine 1,25OH2D3->Intestine Increases Ca2+ absorption Bone Bone 1,25OH2D3->Bone Mobilizes Ca2+ Kidney Kidney 1,25OH2D3->Kidney Increases Ca2+ reabsorption CalciumHomeostasis Increased Serum Calcium Intestine->CalciumHomeostasis Bone->CalciumHomeostasis Kidney->CalciumHomeostasis

Caption: Vitamin D metabolic pathway and its role in calcium homeostasis.

Application: Quantification of Secalciferol in Biological Samples

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 24,25-dihydroxyvitamin D3 in biological matrices, typically serum or plasma, by LC-MS/MS.[14]

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS methods for the analysis of vitamin D metabolites using deuterated internal standards.

Table 1: Typical Calibration Ranges and Limits of Quantification (LOQ) for Vitamin D Metabolites

AnalyteCalibration Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)
25-hydroxyvitamin D3 (25(OH)D3)3.8 - 1480.1 - 0.2
25-hydroxyvitamin D2 (25(OH)D2)4.9 - 1200.1 - 0.2
24,25-dihydroxyvitamin D3 (Secalciferol)0.4 - 11.60.1 - 0.2

Data synthesized from representative LC-MS/MS methods.[12]

Table 2: Example Concentrations of Vitamin D Metabolites in Human Serum

AnalyteConcentration in Pooled Human Serum
25-hydroxyvitamin D3 (25(OH)D3)5.1 ng/mL
25(OH)D3-23,26-lactone38.3 pg/mL
1,25(OH)2D3-23,26-lactone8.9 pg/mL

These values are illustrative and can vary significantly between individuals.[2]

Experimental Protocols

Protocol 1: Quantification of 24,25-dihydroxyvitamin D3 in Human Serum using LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of 24,25-dihydroxyvitamin D3 from human serum using this compound as an internal standard.

Materials:

  • Human serum samples

  • This compound (internal standard)

  • 24,25-dihydroxyvitamin D3 (for calibration standards)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc sulfate solution (0.2 M)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow Diagram

Experimental_Workflow start Start: Serum Sample sample_prep 1. Sample Preparation - Add this compound (IS) - Protein Precipitation start->sample_prep centrifuge1 2. Centrifugation sample_prep->centrifuge1 spe 3. Solid Phase Extraction (SPE) - Load Supernatant - Wash - Elute centrifuge1->spe drydown 4. Evaporation & Reconstitution spe->drydown lcms 5. LC-MS/MS Analysis drydown->lcms data 6. Data Analysis - Peak Integration - Quantification lcms->data end End: Concentration of 24,25(OH)2D3 data->end

Caption: General workflow for LC-MS/MS analysis of Secalciferol.

Procedure:

  • Sample Preparation and Protein Precipitation:

    • To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 6 ng/mL).

    • Add 200 µL of water and vortex briefly.

    • Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometry (MS) Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[14]

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • 24,25-dihydroxyvitamin D3: Precursor ion -> Product ion (to be determined by direct infusion of a standard)

        • This compound: Precursor ion -> Product ion (to be determined by direct infusion of the internal standard)

      • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous 24,25-dihydroxyvitamin D3 and the this compound internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of 24,25-dihydroxyvitamin D3 in the unknown samples by interpolating their peak area ratios from the calibration curve.

This compound is an indispensable tool for the accurate and precise quantification of 24,25-dihydroxyvitamin D3 in biological samples. Its use as an internal standard in LC-MS/MS methods allows for reliable measurement, which is crucial for research into vitamin D metabolism, calcium homeostasis, and the diagnosis and monitoring of related disorders. The protocols and data presented here provide a framework for researchers to develop and implement robust analytical methods for studying the role of Secalciferol in health and disease.

References

Application Notes: The Use of Secalciferol-d6 in Cellular Differentiation and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Secalciferol, also known as 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), is a significant metabolite of vitamin D₃. It is produced from 25-hydroxyvitamin D₃ by the action of the enzyme CYP24A1.[1][2] While the active form of vitamin D, 1,25-dihydroxyvitamin D₃ (Calcitriol), is well-known for its profound effects on cellular differentiation and proliferation, the specific roles of Secalciferol are still under investigation.[3][4][5][6] Secalciferol-d6, a deuterated analog of Secalciferol, serves as an invaluable tool for researchers in this field.

The primary application of deuterated compounds like this compound in bioanalysis is to serve as internal standards (IS) for quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[7][8] By adding a known quantity of the deuterated standard to a sample, it is possible to accurately account for variations in sample preparation and instrument response, leading to more precise and reliable quantification of the unlabeled (endogenous or supplemented) Secalciferol.[7] This is crucial for understanding the uptake, metabolism, and local concentration of Secalciferol in cell culture models.

Principle of Use

In cellular assays, this compound is not typically used as the primary therapeutic agent but rather as a tracer or internal standard.[9][10][11] Its chemical behavior is nearly identical to that of natural Secalciferol, meaning it will be taken up and processed by cells in the same manner. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled compound by mass spectrometry.[7] This allows for precise measurement of the concentration of unlabeled Secalciferol in cell lysates or supernatant, providing critical data for dose-response studies.

Applications

  • Pharmacokinetic Studies in Cell Culture: Determining the rate of uptake and metabolism of Secalciferol by cells over time.

  • Quantitative Analysis: Accurately measuring the concentration of unlabeled Secalciferol in cell lysates and culture media.[8]

  • Metabolite Identification: Aiding in the identification of further metabolites of Secalciferol by serving as a labeled precursor.[9]

Experimental Protocols

Protocol 1: Analysis of Secalciferol Uptake in a Monolayer Cell Culture

This protocol describes a general method for quantifying the amount of unlabeled Secalciferol taken up by adherent cells, using this compound as an internal standard.

Materials:

  • Adherent cell line of interest (e.g., MCF-7, HaCaT, hMSCs)

  • Complete cell culture medium

  • Secalciferol (unlabeled)

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell scraper

  • Solvent for stock solutions (e.g., Ethanol or DMSO)[12]

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • 96-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment (e.g., 5 x 10⁴ cells/well for a 24-well plate). Allow cells to adhere and grow for 24 hours.

  • Preparation of Treatment Media: Prepare a stock solution of unlabeled Secalciferol in ethanol.[12] Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media. Include a vehicle control group treated with medium containing the same final concentration of ethanol (typically <0.1%).[12] Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture medium from each well into separate tubes.

    • Cell Lysate: Wash the cell monolayer twice with ice-cold PBS. Add a suitable lysis buffer or solvent (e.g., methanol) to each well. Scrape the cells and collect the lysate.

  • Internal Standard Spiking: Add a known, fixed amount of this compound stock solution to all supernatant and cell lysate samples. This step is critical for accurate quantification.

  • Sample Preparation for LC-MS:

    • Vortex the samples vigorously.

    • Centrifuge to pellet any cell debris.

    • Transfer the supernatant to a new tube for analysis.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if necessary to concentrate the analyte and remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in the mobile phase used for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Develop a method that separates Secalciferol from other vitamin D metabolites and allows for the distinct detection of the mass transitions for both unlabeled Secalciferol and this compound.

  • Data Analysis: Calculate the ratio of the peak area of unlabeled Secalciferol to the peak area of this compound. Determine the concentration of unlabeled Secalciferol in the samples by comparing this ratio to a standard curve prepared with known concentrations of unlabeled Secalciferol and the same fixed amount of this compound.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of Secalciferol on cell proliferation. This compound would be used in parallel LC-MS studies (as per Protocol 1) to confirm cellular uptake and concentration of the active compound.

Materials:

  • Cells and reagents from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and treat with various concentrations of unlabeled Secalciferol as described in Protocol 1 (steps 1-3).

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10 µL of a 5 mg/mL stock) and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle control. This will show the dose-dependent effect of Secalciferol on cell proliferation.

Protocol 3: Cellular Differentiation Assay (Alkaline Phosphatase Activity)

This protocol is suitable for assessing the pro-osteogenic differentiation effect of Secalciferol on mesenchymal stem cells (MSCs) or other precursor cells.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • Osteogenic differentiation medium

  • Secalciferol treatment media

  • Alkaline Phosphatase (ALP) Assay Kit (colorimetric, e.g., using p-nitrophenyl phosphate (pNPP) as a substrate)[14][15]

  • Cell lysis buffer

  • 96-well plate reader (absorbance at 405 nm)[14]

Procedure:

  • Cell Seeding and Treatment: Seed hMSCs in a 24-well plate in standard growth medium. Once confluent, switch to osteogenic differentiation medium containing various concentrations of unlabeled Secalciferol.

  • Incubation and Media Change: Culture the cells for an extended period (e.g., 7 to 14 days), changing the treatment medium every 2-3 days.[14][15]

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the lysis buffer provided in the ALP assay kit.

  • ALP Activity Measurement:

    • Transfer the cell lysate to a 96-well plate.

    • Add the pNPP substrate to each well.

    • Incubate at room temperature or 37°C according to the kit instructions, allowing the ALP enzyme to convert the substrate to a yellow product.

    • Stop the reaction and measure the absorbance at 405 nm.[14]

  • Data Normalization: Normalize the ALP activity to the total protein content in each sample to account for differences in cell number.

  • Data Analysis: Express the results as fold-change relative to the control group (osteogenic medium without Secalciferol).

Data Presentation

Table 1: Effect of Secalciferol on Cell Proliferation (MTT Assay)

Secalciferol Concentration (nM)Cell Proliferation (% of Control) - 48hCell Proliferation (% of Control) - 72h
0 (Vehicle Control)100.0 ± 5.2100.0 ± 6.1
198.5 ± 4.895.3 ± 5.5
1092.1 ± 3.985.7 ± 4.3
10081.3 ± 4.170.2 ± 3.8
100065.4 ± 3.552.1 ± 2.9
Data are presented as mean ± standard deviation.

Table 2: Effect of Secalciferol on Osteogenic Differentiation (Alkaline Phosphatase Activity)

Secalciferol Concentration (nM)Normalized ALP Activity (Fold Change vs. Control) - Day 7Normalized ALP Activity (Fold Change vs. Control) - Day 14
0 (Vehicle Control)1.00 ± 0.121.00 ± 0.15
0.11.15 ± 0.141.85 ± 0.21
11.32 ± 0.182.45 ± 0.25
101.58 ± 0.203.10 ± 0.29
1001.45 ± 0.192.80 ± 0.26
Data are presented as mean ± standard deviation.

Table 3: Quantification of Cellular Uptake of Secalciferol using this compound by LC-MS/MS

Treatment Concentration (nM)Intracellular Secalciferol (pmol/mg protein)
10.5 ± 0.08
104.8 ± 0.61
10045.2 ± 5.3
1000398.7 ± 35.1
Data are presented as mean ± standard deviation at 24 hours.

Visualizations

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin_D3 Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin_D3 UVB Light (Skin) 25OHD3 25(OH)D3 (Calcifediol) Vitamin_D3->25OHD3 CYP2R1 (Liver) 1_25OH2D3 1,25(OH)2D3 (Calcitriol - Active) 25OHD3->1_25OH2D3 CYP27B1 (Kidney) Secalciferol 24,25(OH)2D3 (Secalciferol) 25OHD3->Secalciferol CYP24A1 Excretion Catabolism & Excretion 1_25OH2D3->Excretion CYP24A1 Secalciferol->Excretion

Caption: Simplified metabolic pathway of Vitamin D3.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_quant Quantitative Analysis Seed Seed Cells in Multi-well Plate Treat Treat with Unlabeled Secalciferol Seed->Treat 24h Incubation Prolif Proliferation Assay (e.g., MTT) Treat->Prolif Diff Differentiation Assay (e.g., ALP Activity) Treat->Diff Collect Collect Lysate & Supernatant Treat->Collect Spike Spike with This compound (IS) Collect->Spike Extract Sample Prep (SPE / LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS VDR_Signaling_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus VDR VDR Heterodimer VDR-RXR Heterodimer VDR->Heterodimer RXR RXR RXR->Heterodimer Secalciferol Vitamin D Metabolite (e.g., Secalciferol) Secalciferol->VDR Binds VDRE VDRE (Vitamin D Response Element) Heterodimer->VDRE Binds to DNA Transcription Modulation of Gene Transcription VDRE->Transcription Regulates Prolif ↓ Proliferation Transcription->Prolif Diff ↑ Differentiation Transcription->Diff

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Secalciferol-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Secalciferol-d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

Secalciferol (24,25-dihydroxycholecalciferol) is a metabolite of Vitamin D3. This compound is a deuterated form of this metabolite, meaning specific hydrogen atoms have been replaced with deuterium. In mass spectrometry, deuterated analogs like this compound are commonly used as internal standards.[1] The increased mass due to deuterium allows the mass spectrometer to distinguish it from the endogenous (non-deuterated) analyte, while its chemical behavior is nearly identical. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.[1]

Q2: What are the key challenges in analyzing this compound by LC-MS/MS?

The analysis of vitamin D metabolites, including this compound, presents several challenges:

  • Low Physiological Concentrations: Vitamin D metabolites are often present at very low levels in biological samples, requiring highly sensitive analytical methods.[2]

  • Matrix Effects: Biological matrices like serum and plasma are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[3]

  • Isobaric and Isomeric Interferences: Compounds with the same nominal mass (isobars) or the same chemical formula but different structures (isomers) can co-elute and interfere with the target analyte. For example, the C3-epimer of 25-hydroxyvitamin D3 is a known interference.[4]

  • Low Ionization Efficiency: Vitamin D and its metabolites often exhibit poor ionization efficiency, which can be improved through derivatization.[5]

Q3: What are the typical instrument settings for this compound analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for vitamin D analysis.[3] A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for quantification. Typical settings include:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is frequently used.[6]

  • Chromatography: Reversed-phase chromatography with a C18 column is a common choice for separating vitamin D metabolites.[1]

  • Mobile Phases: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is typically employed.[4]

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of deuterated vitamin D analogs. These values should be used as a starting point and may require optimization for your specific instrument and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Reference
This compound (estimated) 423.4153.115-2550-70
25-hydroxyvitamin D3-d6407.4389.41260[7]
1α,25-dihydroxyvitamin D3-d3420.3159.12280[6]
3-epi-25-hydroxyvitamin D3-d3404.4159.12280[6]

Note: Specific values for this compound are estimated based on the fragmentation patterns of similar deuterated dihydroxyvitamin D metabolites. Optimization is highly recommended.

Experimental Protocols

Detailed Protocol: Quantification of this compound in Human Serum by LC-MS/MS

This protocol outlines a typical workflow for the quantification of Secalciferol using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 200 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 500 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[8]

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture to the supernatant for liquid-liquid extraction.[4]

  • Vortex for 1 minute and centrifuge at 3,500 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction step with another 1 mL of the hexane:ethyl acetate mixture.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75:25 methanol:water).[4]

2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient:

    • 0-1 min: 75% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 75% B for re-equilibration.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: ESI, positive mode.[4]

  • Capillary Voltage: 3.0 kV.[8]

  • Desolvation Temperature: 350 °C.[8]

  • Cone Gas Flow: 25 L/h.[8]

  • Desolvation Gas Flow: 700 L/h.[8]

  • Collision Gas: Argon.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal 1. Improper sample preparation leading to poor recovery. 2. Incorrect MS parameters (precursor/product ions, collision energy). 3. Ion source is dirty. 4. Matrix suppression.1. Optimize protein precipitation and liquid-liquid extraction steps. Ensure complete evaporation and reconstitution. 2. Infuse a standard solution of this compound to optimize MRM transitions and collision energy.[4] 3. Clean the ion source components (capillary, cone). 4. Dilute the sample or use a more effective sample cleanup method. Consider derivatization to enhance signal.[5]
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Extra-column dead volume.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the reconstitution solvent is similar in composition to the initial mobile phase. 3. Check all fittings and tubing for proper connections.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences.1. Prepare fresh mobile phases with high-purity solvents. Flush the LC system. 2. Improve sample cleanup to remove interfering compounds.
Inconsistent Retention Times 1. Air bubbles in the pump. 2. Leaks in the LC system. 3. Inadequate column equilibration.1. Purge the LC pumps. 2. Inspect all fittings for leaks. 3. Ensure the column is sufficiently equilibrated with the initial mobile phase between injections.
Interference from Isobaric Compounds 1. Co-elution of compounds with the same mass.1. Optimize the chromatographic gradient to improve separation. 2. Use a high-resolution mass spectrometer if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add this compound Internal Standard serum->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 extract Collect Organic Layer centrifuge2->extract dry_down Evaporate to Dryness extract->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_lc LC-Related Issues cluster_ms MS-Related Issues start Problem Encountered peak_shape Poor Peak Shape start->peak_shape Visual Inspection retention_time Inconsistent Retention Time start->retention_time Data Review low_signal Low/No Signal start->low_signal Data Review high_background High Background start->high_background Data Review check_column Check Column Health peak_shape->check_column check_solvent Check Injection Solvent peak_shape->check_solvent check_leaks Check for Leaks retention_time->check_leaks check_equilibration Check Equilibration retention_time->check_equilibration optimize_ms Optimize MS Parameters low_signal->optimize_ms check_sample_prep Review Sample Prep low_signal->check_sample_prep check_solvents Check Mobile Phase Purity high_background->check_solvents improve_cleanup Improve Sample Cleanup high_background->improve_cleanup

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Navigating Poor Signal Intensity with Secalciferol-d6 Internal Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Secalciferol-d6 as an internal standard in quantitative analyses. This compound, a deuterated form of a vitamin D metabolite, is a critical tool for achieving accurate and precise measurements in complex biological matrices. However, various factors can lead to poor signal intensity, compromising data quality. This guide offers systematic approaches to identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound?

Poor signal intensity of your this compound internal standard can often be attributed to one or more of the following factors:

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions (MRM), insufficient ionization, or non-optimized source parameters can significantly reduce signal.

  • Sample Preparation Inefficiencies: Incomplete extraction from the sample matrix, degradation during sample processing, or loss during solvent evaporation and reconstitution steps.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer's source.

  • Instability of the Internal Standard: Deuterated compounds can be susceptible to back-exchange of deuterium atoms, particularly under certain pH and temperature conditions.[1] Degradation due to exposure to light, high temperatures, or strong acidic or basic conditions can also occur.[2][3][4]

  • Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate separation from other vitamin D metabolites can all lead to a reduced and unreliable signal.

Q2: How can I confirm that ion suppression is affecting my this compound signal?

Ion suppression is a common phenomenon in LC-MS/MS analysis of biological samples where matrix components co-eluting with the analyte of interest interfere with its ionization, leading to a reduced signal. A standard method to diagnose ion suppression is a post-column infusion experiment. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal at the retention time of interfering matrix components indicates a region of ion suppression.

Q3: What are the recommended storage and handling conditions for this compound?

While specific storage conditions should always be followed as per the Certificate of Analysis (CoA) provided by the supplier, general recommendations for vitamin D analogs include:

  • Storage Temperature: Store in a tightly sealed container, protected from light, at low temperatures, typically -20°C or -80°C for long-term stability.[5][6]

  • Light Protection: Vitamin D and its metabolites are sensitive to light and should be handled in amber vials or under low-light conditions to prevent photodegradation.[2]

  • pH Considerations: Vitamin D3 is most stable at a pH above 5, with a significant drop in stability between pH 4 and 5.[2] Avoid strongly acidic or basic conditions during sample preparation and storage of stock solutions.

  • Solvent Choice: For stock solutions, use high-purity solvents like ethanol or acetonitrile. It is crucial to use fresh, high-quality solvents for all dilutions and mobile phases.

Q4: Can the position of the deuterium labels on this compound affect its stability?

Yes, the position of deuterium labels can influence the stability of the internal standard. Deuterium atoms on carbon atoms are generally stable. However, if the labels are in positions that are chemically labile, they can be prone to back-exchange with protons from the solvent, especially under non-neutral pH or elevated temperatures.[1] This can lead to a decrease in the signal of the deuterated internal standard and a corresponding artificial increase in the signal of the unlabeled analyte.

Troubleshooting Guides

Problem 1: Low or No this compound Signal

This troubleshooting guide follows a logical workflow to diagnose the root cause of a weak or absent internal standard signal.

Troubleshooting Low this compound Signal A Low or No IS Signal B Verify MS Parameters - MRM transitions - Source settings - Gas flows A->B Start Here C Evaluate Sample Preparation - Extraction recovery - Evaporation/Reconstitution - Pipetting accuracy B->C Parameters OK? G Signal Restored B->G Issue Found & Fixed D Investigate Matrix Effects - Post-column infusion - Dilution study C->D Prep OK? C->G Issue Found & Fixed E Check IS Stability - Fresh vs. old stock - Storage conditions - pH of solutions D->E No Matrix Effect? D->G Issue Found & Fixed F Optimize Chromatography - Peak shape - Co-elution - Column integrity E->F IS Stable? E->G Issue Found & Fixed F->G Chromatography OK?

Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.

Problem 2: Inconsistent this compound Signal Across a Batch

Variability in the internal standard signal across a run can indicate issues with reproducibility in your analytical process.

Troubleshooting Inconsistent IS Signal A Inconsistent IS Signal B Review Sample Preparation Consistency - Pipetting technique - Uniform evaporation - Consistent timing A->B Start Here C Check for Carryover - Inject blanks after high concentration samples B->C Prep Consistent? F Consistent Signal Achieved B->F Issue Found & Fixed D Assess Autosampler Performance - Injection volume precision - Syringe wash steps C->D No Carryover? C->F Issue Found & Fixed E Evaluate Matrix Variability - Matrix-matched calibrants - Different sample lots D->E Autosampler OK? D->F Issue Found & Fixed E->F Matrix Consistent?

Caption: A decision tree for addressing inconsistent this compound signal.

Quantitative Data Summary

The following tables provide typical mass spectrometry parameters and storage recommendations for this compound and its unlabeled counterpart.

Table 1: Typical LC-MS/MS Parameters for Secalciferol (24,25-Dihydroxyvitamin D3) and this compound

ParameterUnderivatizedDerivatized (DMEQ-TAD)
Analyte 24,25-Dihydroxyvitamin D324,25-Dihydroxyvitamin D3
Precursor Ion (m/z) 417762.6
Product Ion (m/z) 381468.3
Internal Standard This compoundThis compound
IS Precursor Ion (m/z) 423768.6
IS Product Ion (m/z) 387468.3
Ionization Mode ESI PositiveESI Positive
Reference [7][8][9]

Table 2: Recommended Storage Conditions for Vitamin D Analogs

ConditionRecommendationRationale
Temperature -20°C to -80°C (long-term)Minimizes chemical degradation.[3][5][6]
2-8°C (short-term, up to 24 hours)Reduces degradation for short periods.[3]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.[2]
pH of Solutions Maintain pH > 5Vitamin D3 is less stable in acidic conditions.[2]
Atmosphere Store under an inert gas (e.g., argon, nitrogen) if possibleReduces oxidation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Vitamin D Metabolites

This protocol is a general guideline for the extraction of vitamin D metabolites from serum or plasma using LLE.

  • Sample Preparation:

    • To 200 µL of serum or plasma in a glass tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of acetonitrile to the sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean glass tube.

    • Add 1 mL of n-hexane.

    • Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper hexane layer to a new tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex to ensure complete dissolution before injection into the LC-MS/MS system.

Protocol 2: Supported Liquid Extraction (SLE) for Vitamin D Metabolites

SLE offers a more streamlined and automatable alternative to traditional LLE.

  • Sample Pre-treatment:

    • Dilute 150 µL of serum with 150 µL of a 50:50 (v/v) mixture of water and isopropanol.

    • Cap and shake for 1 minute to disrupt protein binding.

  • Sample Loading:

    • Load the 300 µL of pre-treated sample onto an ISOLUTE® SLE+ plate.

    • Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.

  • Analyte Elution:

    • Add 750 µL of heptane to the plate and wait 5 minutes.

    • Add a second 750 µL aliquot of heptane and wait another 5 minutes.

    • Apply a final pulse of vacuum to elute the analytes.

  • Post-Extraction:

    • Evaporate the eluate to dryness at room temperature.

    • Reconstitute in 100 µL of the injection solvent (e.g., 70:30 mobile phase A:mobile phase B).

    • Vortex gently for 60 seconds before analysis.

Disclaimer: The information provided in this technical support guide is for research and informational purposes only. All experimental procedures should be validated in your laboratory for your specific application and instrumentation. Always refer to the manufacturer's instructions and safety data sheets for all chemicals and equipment used.

References

Technical Support Center: Quantification of Secalciferol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Secalciferol-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and ensure accurate and reproducible results in your bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected compounds in the sample matrix.[1] In the analysis of this compound, which is often used as a stable isotope-labeled internal standard (SIL-IS) for vitamin D metabolites, matrix effects can lead to inaccurate quantification. Endogenous components of biological samples, particularly phospholipids, are a major cause of these effects in LC-MS/MS analysis.[2][3][4][5]

Q2: My this compound signal is showing poor reproducibility and accuracy. What are the likely causes?

A: Poor reproducibility and accuracy in this compound quantification are often attributable to inconsistent matrix effects.[1] This can be due to:

  • Inadequate sample cleanup: Residual phospholipids and other matrix components can interfere with ionization.[3]

  • Variable extraction recovery: The efficiency of your extraction method may differ between samples.

  • Chromatographic co-elution: Matrix components may be eluting at the same time as this compound and its corresponding analyte.

  • Differential matrix effects between the analyte and the internal standard: Even with a SIL-IS, differences in retention time (the "isotope effect") can lead to exposure to different matrix components and thus, differential ion suppression or enhancement.[6]

Q3: How can I minimize or compensate for matrix effects in my assay?

A: A combination of strategies is often most effective:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS/MS analysis.[5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[5][7][8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS. The fundamental principle is that the SIL-IS will be affected by matrix effects in the same way as the analyte, allowing for accurate correction.[6][9] It is crucial to ensure that the analyte and the IS co-elute.[6]

  • Chromatographic Optimization: Modifying your LC method to separate the analyte and internal standard from interfering matrix components is a key strategy.[10]

  • Phospholipid Removal: Specific techniques targeting the removal of phospholipids are highly effective.[2][3][4][7]

Q4: What are the recommended sample preparation techniques for reducing matrix effects when quantifying vitamin D analogs like Secalciferol?

A: Several techniques can be employed, often in combination:

  • Protein Precipitation (PPT): A simple first step to remove the majority of proteins.[8][11] However, it is not effective at removing phospholipids.[2]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation alone.[5]

  • Solid-Phase Extraction (SPE): A highly effective and versatile technique for sample cleanup and concentration.[2][7] Specific SPE sorbents are designed for phospholipid removal.[2][3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Ion Suppression/Enhancement Co-eluting matrix components, particularly phospholipids.[5]1. Optimize Sample Cleanup: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) with specific phospholipid removal cartridges (e.g., HybridSPE®, Oasis® PRiME) is highly recommended.[2][3][12] 2. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the region where phospholipids typically elute. 3. Check for Co-elution of IS and Analyte: Ensure that this compound and the analyte have identical retention times.[6]
Poor Peak Shape Matrix overload on the analytical column.1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. 2. Enhance Sample Cleanup: Use a more rigorous extraction and cleanup method like SPE.[2][7]
Low Signal Intensity/Sensitivity Significant ion suppression.[10]1. Implement Phospholipid Removal: Use techniques specifically designed to deplete phospholipids from the sample.[4][7][13] This has been shown to significantly increase signal strength.[13][14][15] 2. Optimize MS Source Conditions: Adjust parameters such as gas flows, temperature, and voltages to maximize the signal for this compound.
Inconsistent Results/High %CV Variable matrix effects across different samples or batches.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Use a Reliable SIL-IS: this compound is a good choice, but ensure its purity and concentration are correct.[16] 3. Evaluate Different Matrices: If possible, test the method with different lots of blank matrix to assess the variability of the matrix effect.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for using SPE to remove phospholipids from plasma or serum samples. Specific details may need to be optimized based on the chosen SPE cartridge and the specific LC-MS/MS system.

  • Sample Pre-treatment:

    • To 200 µL of plasma/serum, add the working solution of this compound.

    • Add 400 µL of acetonitrile to precipitate proteins.[7]

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[7]

  • SPE Cartridge Conditioning (if required by manufacturer):

    • Condition the SPE cartridge (e.g., a mixed-mode or phospholipid removal specific cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of an aqueous solution containing a low percentage of organic solvent (e.g., 25% methanol) to remove polar interferences.[2][7]

  • Elution:

    • Elute the this compound and the analyte of interest with an appropriate organic solvent (e.g., 1 mL of 90:10 acetonitrile:methanol).[7]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is an alternative method for sample cleanup.

  • Sample Pre-treatment:

    • To 200 µL of plasma/serum, add the working solution of this compound.

  • Extraction:

    • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic layer (top layer) to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

Data Summary

The following table summarizes the impact of effective sample preparation on assay performance, as reported in the literature for vitamin D metabolite analysis.

ParameterBefore OptimizationAfter Phospholipid RemovalReference
Intra-assay Imprecision 13.4%6.9%[13][14][15]
Inter-assay Imprecision Not Reported11.6% (over 2 years)[13][14][15]
Signal Strength Baseline>10-fold increase[13][14][15]
Phospholipid Interference High5-fold reduction[13][14][15]

Visualizations

Workflow_SPE cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Plasma/Serum Sample + This compound (IS) PPT Protein Precipitation (Acetonitrile) Start->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash (Remove Polar Interferences) Load->Wash Elute Elute Analyte + IS Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE-based sample cleanup.

Troubleshooting_Matrix_Effects Start Inaccurate/Irreproducible Results? CheckIS Is IS (this compound) Signal Stable? Start->CheckIS CheckCleanup Is Sample Cleanup Adequate? CheckIS->CheckCleanup Yes Sol_IS Verify IS Purity & Concentration. Ensure correct spiking. CheckIS->Sol_IS No CheckChroma Analyte/IS Co-elution? CheckCleanup->CheckChroma Yes Sol_Cleanup Implement/Optimize SPE. Use Phospholipid Removal Plates. CheckCleanup->Sol_Cleanup No Sol_Chroma Optimize LC Gradient. Adjust column chemistry. CheckChroma->Sol_Chroma No Sol_Revalidate Re-validate Method CheckChroma->Sol_Revalidate Yes Sol_IS->CheckIS Sol_Cleanup->CheckCleanup Sol_Chroma->CheckChroma

Caption: Troubleshooting logic for matrix effects.

References

Stability and storage conditions for Secalciferol-d6 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Secalciferol-d6 solutions for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for a this compound stock solution?

For optimal stability, it is recommended to store this compound stock solutions at -80°C. Based on data for the closely related deuterated vitamin D metabolite, Calcifediol-d6, solutions can be expected to be stable for up to 6 months under these conditions when protected from light and stored under an inert gas like nitrogen.[1]

Q2: Can I store this compound solutions at -20°C?

Yes, but for a shorter duration. Storage at -20°C is suitable for up to 1 month.[1] For longer-term storage, -80°C is recommended to minimize potential degradation.[1] Always protect solutions from light and store under nitrogen at this temperature as well.[1]

Q3: What solvents are recommended for preparing this compound solutions?

This compound is soluble in organic solvents such as DMSO and ethanol. The choice of solvent will depend on the specific requirements of your experimental protocol.

Q4: Is this compound sensitive to light?

Yes, like other vitamin D compounds, this compound is light-sensitive.[1][2] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. All handling and preparation steps should be performed under subdued light conditions.

Q5: Should I be concerned about the stability of this compound in solution at room temperature?

Yes, prolonged exposure to room temperature is not recommended. If solutions need to be handled at room temperature, this should be for the shortest time possible. For shipping, this compound may be sent at room temperature, but it should be stored under the recommended conditions immediately upon receipt.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent analytical results (e.g., varying peak areas in LC-MS) 1. Solution degradation due to improper storage. 2. Repeated freeze-thaw cycles. 3. Contamination of the solution.1. Prepare fresh stock solutions and store them under the recommended conditions (-80°C for long-term, -20°C for short-term), protected from light.[1] 2. Aliquot stock solutions into smaller, single-use vials to avoid multiple freeze-thaw cycles. 3. Use high-purity solvents and sterile techniques when preparing and handling solutions.
Low signal intensity in mass spectrometry analysis 1. Low concentration of this compound in the sample. 2. Degradation of the analyte.1. Verify the concentration of your stock solution. Consider preparing a fresh, more concentrated stock. 2. Ensure that the solution has been stored properly and has not exceeded its recommended storage period. Prepare a fresh dilution from a properly stored stock solution.
Appearance of unexpected peaks in chromatogram 1. Presence of degradation products. 2. Solvent contamination.1. This may indicate that the this compound has degraded. Review storage conditions and solution age. Prepare a fresh solution. 2. Run a solvent blank to check for contamination. Use fresh, high-purity solvent for subsequent preparations.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound solutions, based on data for the analogous compound Calcifediol-d6.

Storage Temperature Duration Key Considerations
-80°CUp to 6 monthsProtect from light, store under nitrogen.[1]
-20°CUp to 1 monthProtect from light, store under nitrogen.[1]
Room TemperatureShort-term handling onlyAvoid prolonged exposure.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a given solvent over time and under different storage conditions.

1. Materials and Equipment:

  • This compound
  • High-purity solvent (e.g., DMSO, Ethanol)
  • Amber glass vials with screw caps
  • Inert gas (e.g., Nitrogen)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • -80°C and -20°C freezers, and a temperature-controlled chamber for room temperature studies
  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system[3][4]

2. Preparation of Stock Solution: a. Under subdued light, accurately weigh a known amount of this compound. b. Dissolve the weighed this compound in the chosen solvent in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL). c. Ensure complete dissolution by vortexing or brief sonication if necessary.

3. Aliquoting and Storage: a. Aliquot the stock solution into multiple amber glass vials. b. Purge the headspace of each vial with nitrogen gas before sealing to minimize oxidation. c. Divide the vials into different storage groups (e.g., -80°C, -20°C, and room temperature). d. Store the vials under their respective conditions, ensuring they are protected from light.

4. Sample Analysis: a. At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage group. b. Allow the vial to equilibrate to room temperature before opening. c. Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS/MS analysis. d. Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound.[3][4]

5. Data Analysis: a. Compare the concentration of this compound at each time point to the initial concentration (T=0). b. Calculate the percentage of degradation over time for each storage condition. c. Plot the concentration or percentage remaining versus time to visualize the stability profile.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=x) cluster_results Results prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot storage_neg80 -80°C aliquot->storage_neg80 Time=0 Analysis storage_neg20 -20°C aliquot->storage_neg20 storage_rt Room Temp aliquot->storage_rt analysis_neg80 Analyze -80°C Sample storage_neg80->analysis_neg80 analysis_neg20 Analyze -20°C Sample storage_neg20->analysis_neg20 analysis_rt Analyze Room Temp Sample storage_rt->analysis_rt results Compare & Analyze Data analysis_neg80->results analysis_neg20->results analysis_rt->results

Caption: Workflow for a stability study of this compound solutions.

Troubleshooting_Guide start Inconsistent Analytical Results? check_storage Were solutions stored at -80°C and protected from light? start->check_storage check_aliquots Were single-use aliquots used? check_storage->check_aliquots Yes solution_no_storage Improper storage is the likely cause. Prepare fresh solution and store correctly. check_storage->solution_no_storage No solution_yes Prepare fresh solution, aliquot, and store properly. check_aliquots->solution_yes Yes solution_no_aliquots Repeated freeze-thaw cycles may be the issue. Use aliquots for future experiments. check_aliquots->solution_no_aliquots No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Addressing ion suppression in LC-MS/MS analysis of Secalciferol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression in the LC-MS/MS analysis of Secalciferol-d6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][3][4] In the analysis of this compound, which is often at low concentrations in biological matrices, ion suppression can lead to underestimation of its concentration or even false-negative results.

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Ion suppression in LC-MS/MS analysis is primarily caused by endogenous or exogenous components in the sample matrix that compete with the analyte for ionization.[2] Common causes include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and peptides are major contributors to ion suppression in biological samples like plasma and serum.[5][6]

  • Exogenous components: Plasticizers, detergents, and mobile phase additives can also interfere with the ionization process.[2]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[3]

  • Poor chromatographic separation: Co-elution of matrix components with this compound is a primary reason for ion suppression.[1][3]

Q3: How can I identify if ion suppression is affecting my this compound analysis?

A3: A common and effective method to identify ion suppression is the post-column infusion experiment.[3][5][7] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components.[3][5]

Troubleshooting Guide

Problem 1: Low or inconsistent signal intensity for this compound.

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

Solutions:

  • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[1][2][8] A combination of LLE followed by SPE can reduce ion suppression by 2- to 4-fold in the analysis of vitamin D analogs.[9]

  • Improve Chromatographic Separation: Modify the chromatographic conditions to separate this compound from the ion-suppressing components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.[1]

    • Column Chemistry: Consider using a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that provides alternative selectivity for this compound and matrix components.

    • Flow Rate Reduction: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thus reducing signal suppression.[2][3]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2][3][4]

Quantitative Data Summary:

Mitigation StrategyExpected Improvement in Signal-to-Noise RatioReference
Protein Precipitation (PPT)BaselineGeneral Knowledge
Liquid-Liquid Extraction (LLE)2-3 fold improvement over PPT[9]
Solid-Phase Extraction (SPE)3-5 fold improvement over PPT[1][9]
LLE-SPE Combination5-10 fold improvement over PPT[9]
Problem 2: Poor reproducibility of results between different sample lots.

Possible Cause: Variability in the matrix composition between different biological samples, leading to inconsistent levels of ion suppression.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a non-deuterated form of Secalciferol or a different isotopologue, is the most effective way to compensate for variable ion suppression. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][4]

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • System Setup:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and mid-range signal on the mass spectrometer.

    • Connect a syringe pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the mass spectrometer inlet.

    • Set up the LC-MS/MS system with the analytical method used for this compound analysis.

  • Procedure:

    • Begin the LC gradient and allow the system to equilibrate.

    • Start the syringe pump to infuse the this compound standard. A stable baseline signal should be observed in the corresponding MRM channel.

    • Inject a blank matrix sample (e.g., extracted plasma from a subject not dosed with this compound) onto the LC column.

    • Monitor the baseline of the this compound MRM channel throughout the chromatographic run.

  • Data Interpretation:

    • A consistent and stable baseline indicates no significant ion suppression at any point during the run.

    • A drop in the baseline signal indicates ion suppression. The retention time of the drop corresponds to the elution of ion-suppressing components from the column. If this drop coincides with the retention time of this compound in a regular sample injection, then ion suppression is affecting the analysis.

Protocol 2: Evaluation of Different Sample Preparation Techniques
  • Sample Spiking:

    • Obtain a pool of blank biological matrix (e.g., human plasma).

    • Spike the blank matrix with a known concentration of this compound.

  • Extraction:

    • Divide the spiked matrix into three aliquots.

    • Extract one aliquot using protein precipitation (e.g., with acetonitrile or methanol).

    • Extract the second aliquot using liquid-liquid extraction (e.g., with methyl tert-butyl ether).

    • Extract the third aliquot using solid-phase extraction (select a suitable sorbent and protocol for vitamin D analogs).

  • Analysis:

    • Analyze the extracts from all three methods by LC-MS/MS.

    • Prepare a standard of this compound in a clean solvent at the same theoretical final concentration as the extracted samples.

  • Data Evaluation:

    • Calculate the matrix effect (ME) for each preparation method using the following formula:

      • ME (%) = (Peak Area in Extracted Matrix / Peak Area in Clean Solvent) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The method with the ME value closest to 100% is the most effective at minimizing ion suppression.

Visualizations

IonSuppressionWorkflow Workflow demonstrating ion suppression. cluster_sample Sample Matrix cluster_lc LC Separation cluster_ms MS Ion Source Analyte This compound LC_Column LC Column Analyte->LC_Column Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->LC_Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Co-elution Detector Mass Detector Ion_Source->Detector Reduced Analyte Signal

Caption: A diagram illustrating how co-elution of matrix components with this compound in the LC column leads to reduced signal at the mass spectrometer detector due to ion suppression in the ion source.

TroubleshootingFlowchart Troubleshooting flowchart for ion suppression. Start Low/Inconsistent This compound Signal Check_Suppression Perform Post-Column Infusion Experiment Start->Check_Suppression Suppression_Detected Ion Suppression Detected? Check_Suppression->Suppression_Detected Optimize_Sample_Prep Optimize Sample Prep (SPE, LLE) Suppression_Detected->Optimize_Sample_Prep Yes No_Suppression Check Other Instrument Parameters Suppression_Detected->No_Suppression No Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS End Problem Resolved Use_SIL_IS->End No_Suppression->End

Caption: A logical flowchart to guide researchers in troubleshooting low or inconsistent signals in this compound analysis, focusing on identifying and mitigating ion suppression.

References

Preventing degradation of Secalciferol-d6 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Secalciferol-d6 during sample preparation.

I. FAQs: Quick Answers to Common Questions

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Secalciferol (also known as 24,25-dihydroxyvitamin D3), a metabolite of Vitamin D3. It is commonly used as an internal standard in mass spectrometry-based bioanalysis. Ensuring its stability during sample preparation is critical for accurate quantification of the target analyte. Degradation of the internal standard can lead to inaccurate and unreliable results.

Q2: What are the main factors that can cause this compound degradation?

A2: Like other vitamin D analogs, this compound is susceptible to degradation from exposure to:

  • Light: Particularly UV light.

  • Heat: Elevated temperatures can accelerate degradation.

  • Oxygen: Oxidation can alter the molecule's structure.

  • Extreme pH: Both highly acidic and alkaline conditions can cause instability.

  • Metal Ions: The presence of certain metal ions can catalyze degradation reactions.

Q3: How should I store my this compound stock solutions?

A3: Stock solutions should be stored at -20°C or -80°C in amber vials to protect from light. It is also advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q4: Can I use plastic tubes for sample preparation?

A4: While plastic can be used, it is important to be aware of potential issues such as leaching and adsorption. For organic solvents, glass vials are generally preferred. If using polypropylene tubes, ensure they are compatible with the solvents used and that extraction efficiency is validated.

Q5: What are the most common sample preparation techniques for this compound analysis?

A5: The most prevalent methods for extracting Vitamin D metabolites from biological matrices like plasma or serum are:

  • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins.

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain and elute the analyte, effectively removing interferences.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete protein precipitation.Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample volume is used. Vortex thoroughly and allow sufficient incubation time on ice.
Inefficient liquid-liquid extraction.Optimize the choice of extraction solvent and the pH of the aqueous phase. Perform multiple extractions with fresh solvent to improve recovery. Ensure vigorous mixing during extraction followed by complete phase separation.
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C) for evaporation. Avoid complete dryness, which can make reconstitution difficult.
Adsorption to container surfaces.Use silanized glass vials or low-binding polypropylene tubes.
High Variability in Results Inconsistent sample handling.Standardize all steps of the sample preparation workflow, including timing, temperature, and mixing procedures. Use of an automated liquid handler can improve consistency.
Degradation during processing.Minimize exposure of samples to light and heat. Work on a cold block and use amber-colored tubes. Consider the addition of antioxidants like BHT or ascorbic acid to the extraction solvent.
Matrix effects in LC-MS/MS analysis.Improve sample cleanup using SPE or a more selective LLE protocol. Use a deuterated internal standard (like this compound) to compensate for matrix effects.
Presence of Interfering Peaks in Chromatogram Insufficient sample cleanup.Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances like phospholipids.
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and use fresh disposable plasticware.

III. Experimental Protocols

Below are detailed methodologies for common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for removing the majority of proteins from a plasma or serum sample.

Materials:

  • Plasma/Serum sample

  • This compound internal standard solution

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • 1.5 mL polypropylene tubes

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL polypropylene tube.

  • Add 10 µL of the this compound internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to protein precipitation.

Materials:

  • Plasma/Serum sample

  • This compound internal standard solution

  • Protein precipitation reagent (e.g., 0.2 M zinc sulfate in water/methanol)

  • Extraction solvent (e.g., n-hexane:ethyl acetate, 9:1 v/v)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

Procedure:

  • To 200 µL of plasma/serum in a glass test tube, add 20 µL of the this compound internal standard solution.

  • Add 200 µL of protein precipitation reagent and vortex for 30 seconds.

  • Add 1 mL of the extraction solvent to the tube.

  • Vortex vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 1 mL of extraction solvent and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

IV. Quantitative Data Summary

The stability of Vitamin D metabolites is crucial for accurate analysis. While specific quantitative data for this compound is limited, the stability of 25-hydroxyvitamin D3 (25(OH)D3) provides a reasonable proxy.

Table 1: Stability of 25-hydroxyvitamin D3 in Serum at Various Temperatures

Storage Temperature (°C)DurationAnalyte Stability (% Remaining)Reference
20-25 (Room Temperature)24 hours>95%[1]
47 daysNo significant change[1]
-202 monthsNo significant change[1]
-203 months~90%[2]
-403 monthsNo significant change[1]
-807 months~95%[3]

Table 2: Influence of pH on Vitamin D3 Stability in Aqueous Solution

pHStability
1-4Unstable
>5Stable

Note: Vitamin D3 shows a steep drop in stability between pH 4 and 5.

V. Visualized Workflows

The following diagrams illustrate the key experimental workflows.

cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Store Plasma/Serum at -80°C thaw Thaw Sample storage->thaw add_is Add this compound Internal Standard thaw->add_is extract Extraction (PPT, LLE, or SPE) add_is->extract evap Evaporate Solvent extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

General Sample Preparation Workflow

start Plasma/Serum Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) start->lle spe Solid-Phase Extraction start->spe end Analysis by LC-MS/MS ppt->end Fast, less clean lle->end Cleaner spe->end Cleanest, most selective

Comparison of Extraction Methods

cluster_factors Degradation Factors cluster_solutions Preventative Measures light Light (UV) amber Use Amber Vials light->amber heat Heat cold Work on Ice/Cold Block heat->cold oxygen Oxygen inert Use Inert Gas (N2, Ar) oxygen->inert ph Extreme pH buffer Maintain Neutral pH ph->buffer metal Metal Ions antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) metal->antioxidants

Degradation Factors and Solutions

References

Common interferences in the analysis of Secalciferol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Secalciferol-d6. The information provided is intended to help identify and resolve common interferences encountered during the analytical quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?

The most common interferences in the LC-MS/MS analysis of this compound and its non-deuterated analogue, 25-hydroxyvitamin D2, can be categorized into four main types:

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio as this compound, which can lead to artificially high readings. These can originate from endogenous metabolites, exogenous compounds, or even contaminants from the analytical instrumentation, such as pentaerythritol oleate.[1]

  • Isomeric Interferences (Epimers): C3-epimers of vitamin D metabolites are a significant challenge.[2][3] These molecules have the same mass and similar chemical structures, making them difficult to separate chromatographically.[2][4] Failure to separate these epimers can result in an overestimation of the analyte concentration.[5]

  • Matrix Effects: Components of the biological sample matrix (e.g., plasma, serum) can co-elute with this compound and affect its ionization efficiency in the mass spectrometer.[6] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[6] Phospholipids are a common cause of matrix effects in vitamin D analysis.

  • Cross-reactivity from Other Metabolites: Other vitamin D metabolites, such as dihydroxylated forms (e.g., 24,25(OH)₂D₃), can sometimes interfere with the analysis, particularly in less specific assays.[5] However, most modern LC-MS/MS methods are capable of chromatographically separating these compounds.[5]

Q2: My chromatogram shows a peak at the expected retention time for this compound, but the peak shape is broad or shows splitting. What could be the cause?

Poor peak shape, such as broadening or splitting, can be indicative of several issues:

  • Co-elution of Interferences: The presence of a co-eluting isobaric or isomeric interference can distort the peak shape.

  • Chromatographic Conditions: Suboptimal chromatographic conditions, such as an inappropriate mobile phase composition or gradient, can lead to poor peak shape. The choice of column is also critical; specialized columns, such as those with chiral phases or unique stationary phases like cholesterol, can improve the separation of vitamin D metabolites and their epimers.[4]

  • Injection Solvent Effects: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[7] It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[7]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.[7]

Q3: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Robust sample preparation is the first line of defense. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to remove interfering matrix components, such as phospholipids.[8][9]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is essential.

  • Use of an Appropriate Internal Standard: As this compound is a deuterated internal standard, it should co-elute with the analyte and experience similar matrix effects, thus providing a means of correction. However, severe matrix effects can still impact the overall assay performance.

  • Choice of Ionization Technique: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for vitamin D analysis.[8]

Q4: Are there specific experimental conditions that can help resolve this compound from its epimers?

Yes, resolving epimers requires specific chromatographic strategies:

  • Specialized HPLC Columns: Standard C18 columns may not provide adequate separation of epimers.[5] The use of tandem columns, such as a high-resolution C18 coupled with a chiral column, has been shown to be effective.[2][10] Columns with novel stationary phases, like those functionalized with cholesterol, have also demonstrated baseline separation of vitamin D metabolites and their epimers.[4]

  • Method Optimization: Careful optimization of the mobile phase composition, gradient, and temperature can improve the resolution between epimers.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues in this compound analysis.

Issue 1: Inaccurate Quantification (High Bias)
  • Potential Cause: Co-elution of isobaric or isomeric interferences.

  • Troubleshooting Steps:

    • Review Chromatography: Examine the peak shape of this compound. The presence of shoulders or tailing may indicate a co-eluting interference.

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to investigate the presence of isobaric compounds by analyzing the accurate mass of the ions contributing to the peak.[1]

    • Optimize Chromatography for Epimer Separation: If C3-epimer interference is suspected, modify the LC method. Consider using a chiral column or a specialized column known to resolve vitamin D epimers.[2][4][10]

    • Differential Ion Mobility Spectrometry (DMS): This technique can be implemented on some mass spectrometers to separate ions in the gas phase before MS/MS analysis, potentially removing isobaric interferences.[1]

Issue 2: Poor Sensitivity and Reproducibility
  • Potential Cause: Significant matrix effects leading to ion suppression.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The current sample preparation method may not be sufficiently removing matrix components. Consider implementing a more rigorous cleanup step, such as SPE with a sorbent specifically designed to remove phospholipids.[9]

    • Post-Column Infusion Experiment: To diagnose ion suppression, perform a post-column infusion experiment. A continuous infusion of a standard solution of this compound is introduced into the MS while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

    • Modify Chromatographic Method: Adjust the chromatographic gradient to better separate this compound from the regions of significant ion suppression.

    • Consider an Alternative Ionization Source: If using ESI, investigate the use of APCI, which can be less prone to matrix effects for this class of compounds.[8]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for the analysis of 25-hydroxyvitamin D metabolites. Note that this compound is the deuterated internal standard for 25-hydroxyvitamin D2. The exact MRM transitions and collision energies may vary depending on the instrument and source conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeInternal Standard
25-hydroxyvitamin D2413.4395.4, 355.3Positive ESI/APCIThis compound
25-hydroxyvitamin D3401.4383.4, 365.3Positive ESI/APCI25-hydroxyvitamin D3-d3/d6
3-epi-25-hydroxyvitamin D3401.4383.4, 365.3Positive ESI/APCI25-hydroxyvitamin D3-d3/d6
This compound 419.4 401.4, 361.3 Positive ESI/APCI N/A

Experimental Protocols

General Protocol for Quantification of 25-hydroxyvitamin D in Serum/Plasma by LC-MS/MS

This protocol is a general guideline and should be optimized for specific laboratory instrumentation and conditions.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of serum or plasma, add the internal standard solution (containing this compound and 25-hydroxyvitamin D3-d3/d6).

    • Vortex to mix.

    • Add a protein precipitation solvent such as acetonitrile or methanol. Vortex vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer (containing the vitamin D metabolites) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A high-resolution C18 column or a specialized column for epimer separation.

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 2 mM ammonium acetate).[8]

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.[8]

    • Gradient: A suitable gradient to separate the analytes from interferences.

    • Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode using either ESI or APCI.

    • Detection: Multiple Reaction Monitoring (MRM) mode, using the transitions listed in the table above.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start: Analytical Issue Observed (e.g., Inaccurate Quantification, Poor Peak Shape) issue_type What is the primary issue? start->issue_type inaccurate_quant Inaccurate Quantification (High or Low Bias) issue_type->inaccurate_quant Quantification poor_peak Poor Peak Shape (Broad, Splitting, Tailing) issue_type->poor_peak Peak Shape check_isobar Investigate Isobaric/Isomeric Interference inaccurate_quant->check_isobar High Bias? check_matrix Investigate Matrix Effects inaccurate_quant->check_matrix Low Bias/Poor Reproducibility? check_chrom Review Chromatographic Conditions poor_peak->check_chrom hrms Use HRMS to check for isobaric interferences check_isobar->hrms optimize_lc Optimize LC for epimer separation (e.g., use chiral column) check_isobar->optimize_lc post_column Perform post-column infusion experiment to confirm ion suppression check_matrix->post_column improve_cleanup Improve sample cleanup (e.g., SPE to remove phospholipids) check_matrix->improve_cleanup check_solvent Check injection solvent strength check_chrom->check_solvent check_column Evaluate column performance and choice check_chrom->check_column solution Issue Resolved hrms->solution optimize_lc->solution post_column->solution improve_cleanup->solution check_solvent->solution check_column->solution

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Enhancing Secalciferol-d6 Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Secalciferol-d6 by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance the ionization efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common ionization techniques for this compound and other vitamin D analogs?

A1: The most commonly employed "soft" ionization techniques for vitamin D analogs, including this compound, are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2] While both can be used, APCI has often been reported to provide higher ionization efficiency for these compounds compared to ESI.[2][3]

Q2: Why is the ionization efficiency of this compound often low?

A2: Vitamin D and its analogs, including this compound, are known for their relatively low ionization efficiency. This is primarily due to their lipophilic nature and the lack of easily ionizable polar functional groups.[4][5] This inherent chemical property makes them challenging to detect at low concentrations without optimization.

Q3: What are common adducts observed for this compound in mass spectrometry, and how do they affect analysis?

A3: In ESI, it is common to observe adduct formation with alkali metals, such as sodium ([M+Na]+) and potassium ([M+K]+), as well as solvent molecules.[6][7] Adduct formation can split the analyte signal across multiple m/z values, which can complicate data interpretation and reduce the signal intensity of the desired protonated molecule ([M+H]+), thereby decreasing overall sensitivity.[6]

Q4: How does the sample matrix affect the ionization of this compound?

A4: The sample matrix, especially in biological samples like plasma or serum, can significantly impact ionization efficiency through a phenomenon known as matrix effects.[8][9] Components such as phospholipids can co-elute with this compound and suppress its ionization, leading to inaccurate quantification.[3] Proper sample preparation is crucial to minimize these effects.[4]

Q5: Can derivatization improve the ionization efficiency of this compound?

A5: Yes, derivatization is a powerful strategy to enhance the ionization efficiency of poorly ionizable compounds like vitamin D analogs.[4][5] By chemically modifying the molecule to introduce a readily ionizable group, derivatization can significantly increase sensitivity. Reagents like Amplifex™ have been shown to improve detection by creating a permanently charged moiety on the analyte.[5]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal Ionization Source If using ESI, consider switching to an APCI source, as it often provides better ionization for vitamin D analogs.[2][10]
Inefficient Desolvation Optimize source parameters such as gas flow, temperature, and capillary voltage to ensure efficient droplet desolvation.[11]
Matrix Suppression Enhance sample cleanup to remove interfering matrix components.[9] This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][12]
Poor Chromatographic Peak Shape Optimize the mobile phase composition and gradient to improve peak shape and minimize co-elution with interfering substances.[8]
Incorrect Precursor Ion Selection Verify the selected precursor ion. Consider monitoring for common adducts (e.g., [M+Na]+) in addition to the protonated molecule ([M+H]+).[10]

Issue 2: High Signal Variability and Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is strictly followed for all samples, including calibrators and quality controls.[4]
Matrix Effects Implement the use of an appropriate internal standard, such as a stable isotope-labeled version of the analyte, to compensate for variations in ionization efficiency.[1] this compound itself is an internal standard, so ensure it is added consistently.
Fluctuations in Ion Source Performance Regularly clean and maintain the ion source to ensure consistent performance.[13][14] Check for any leaks or blockages in the system.[11]
Variable Adduct Formation The formation of adducts can be inconsistent and dependent on the sample matrix and system cleanliness.[6] Modifying the mobile phase with additives can sometimes help to promote the formation of a single, consistent ion.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is a general guideline for extracting this compound from serum or plasma.

  • Aliquoting: To 200 µL of the serum or plasma sample, add the internal standard solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate the proteins.[10]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (Optional but Recommended): Add an equal volume of a non-polar solvent like hexane, vortex, and centrifuge to separate the layers. Collect the organic layer containing the analyte.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[12]

Protocol 2: Derivatization for Enhanced Sensitivity

This protocol describes a general workflow for derivatization using a reagent like Amplifex™.

  • Sample Extraction: Perform sample preparation as described in Protocol 1 to obtain a clean, dried extract.

  • Derivatization Reaction: Add the derivatizing agent (e.g., Amplifex™ reagent dissolved in an appropriate solvent) to the dried sample extract.[5]

  • Incubation: Vortex the mixture and allow it to react at a specified temperature for a set period (e.g., room temperature for one hour), as recommended by the reagent manufacturer.[5]

  • Analysis: After the reaction is complete, the derivatized sample can be directly injected into the LC-MS/MS system for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum/Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Supernatant Extraction (LLE or SPE) Centrifuge1->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation Ionization Ionization (APCI or ESI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Troubleshooting_Low_Signal Start Low or No Signal for this compound Check_Ion_Source Check Ion Source Settings (Temp, Gas, Voltage) Start->Check_Ion_Source Check_Source_Type Is APCI available? Check_Ion_Source->Check_Source_Type Settings Optimized Switch_to_APCI Switch to APCI Check_Source_Type->Switch_to_APCI Yes Optimize_ESI Optimize ESI Parameters Check_Source_Type->Optimize_ESI No Check_Sample_Prep Review Sample Prep Protocol Switch_to_APCI->Check_Sample_Prep Optimize_ESI->Check_Sample_Prep Improve_Cleanup Enhance Sample Cleanup (e.g., add SPE step) Check_Sample_Prep->Improve_Cleanup Suboptimal Check_Chromatography Evaluate Peak Shape Check_Sample_Prep->Check_Chromatography Optimal Improve_Cleanup->Check_Chromatography Optimize_LC Optimize LC Method Check_Chromatography->Optimize_LC Poor Consider_Derivatization Consider Derivatization Check_Chromatography->Consider_Derivatization Good Optimize_LC->Consider_Derivatization

References

Validation & Comparative

A Comparative Guide to Secalciferol-d6 and Calcitriol-d6 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reproducible results. These internal standards co-elute with the analyte of interest, experiencing similar matrix effects and ionization suppression or enhancement, thereby providing reliable correction for analytical variability. This guide provides a comparative overview of two such internal standards: Secalciferol-d6 and Calcitriol-d6, used for the quantification of their non-deuterated analogues, Secalciferol (24,25-dihydroxyvitamin D₃) and Calcitriol (1,25-dihydroxyvitamin D₃), respectively.

Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound and Calcitriol-d6 as internal standards. It is important to note that these data are compiled from different studies and variations in instrumentation and experimental conditions will influence the reported performance metrics.

Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard

ParameterReported PerformanceReference
AnalyteSecalciferol (24,25-dihydroxyvitamin D₃)[1][2]
Linearity (R²)>0.99[1]
Lower Limit of Quantification (LLOQ)1.0 - 3.1 nmol/L[1]
Intra-assay Precision (%CV)<8.6%[1]
Inter-assay Precision (%CV)<11.5%[1]
Accuracy/Recovery76.1% - 84.3%[1]

Table 2: Performance Characteristics of LC-MS/MS Methods Using Calcitriol-d6 as an Internal Standard

ParameterReported PerformanceReference
AnalyteCalcitriol (1,25-dihydroxyvitamin D₃)[3][4][5]
Linearity (R²)>0.99[3][6]
Lower Limit of Quantification (LLOQ)3.0 - 4.0 pg/mL (approximately 7.2 - 9.6 pmol/L)[3][4]
Intra-assay Precision (%CV)5.6% - 11%[4][5]
Inter-assay Precision (%CV)8.0% - 13%[4]
Accuracy/Recovery89.9% - 115.5%[3][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical methods. Below are representative experimental protocols for the quantification of Secalciferol and Calcitriol using their respective deuterated internal standards.

Protocol 1: Quantification of Secalciferol using this compound

This protocol is a composite based on methodologies described in the literature for the analysis of Secalciferol in serum or plasma.[1][2]

1. Sample Preparation:

  • To 100 µL of serum or plasma, add a known amount of this compound internal standard solution.
  • Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • The supernatant can be directly analyzed or subjected to further cleanup.

2. Liquid-Liquid Extraction (Optional Cleanup Step):

  • To the supernatant, add an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).
  • Vortex to facilitate the extraction of analytes into the organic layer.
  • Centrifuge to separate the layers.
  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization (Optional but common for improved sensitivity):

  • Reconstitute the dried extract in a derivatizing agent solution, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD.[1][7]
  • Incubate to allow the derivatization reaction to complete.

4. LC-MS/MS Analysis:

  • Reconstitute the derivatized or non-derivatized sample in the mobile phase.
  • Inject an aliquot onto a C18 or phenyl-based analytical column.
  • Perform chromatographic separation using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate.
  • Detect the analytes using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Protocol 2: Quantification of Calcitriol using Calcitriol-d6

This protocol is a generalized procedure based on established methods for Calcitriol quantification in biological matrices.[3][4][5]

1. Sample Preparation:

  • To 500 µL of plasma, add a known amount of Calcitriol-d6 internal standard.[5]
  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. A variety of SPE cartridges are commercially available for this purpose.[5]
  • Alternatively, immunoaffinity extraction can be employed for highly selective purification of Calcitriol.[3][4]

2. Derivatization (Often necessary for achieving low pg/mL sensitivity):

  • The purified extract is typically derivatized to enhance ionization efficiency. PTAD is a commonly used derivatizing agent.[5]

3. LC-MS/MS Analysis:

  • The derivatized sample is reconstituted and injected into the LC-MS/MS system.
  • Chromatographic separation is achieved on a C18 column with a gradient mobile phase.
  • Detection is performed by tandem mass spectrometry in positive ion mode using MRM to monitor the specific precursor-to-product ion transitions for both Calcitriol and Calcitriol-d6.

Signaling Pathways and Experimental Workflow

Vitamin D Metabolism and Signaling

The following diagram illustrates the metabolic pathway of Vitamin D3, leading to the formation of both Secalciferol and the biologically active Calcitriol, and the subsequent genomic signaling cascade initiated by Calcitriol.

VitaminD_Metabolism_Signaling cluster_Metabolism Metabolism cluster_Signaling Genomic Signaling Vitamin D3 Vitamin D3 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP2R1, CYP27A1 (Liver) Secalciferol (24,25(OH)2D3) Secalciferol (24,25(OH)2D3) 25-hydroxyvitamin D3->Secalciferol (24,25(OH)2D3) CYP24A1 Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) 25-hydroxyvitamin D3->Calcitriol (1,25(OH)2D3) CYP27B1 (Kidney) VDR VDR Calcitriol (1,25(OH)2D3)->VDR Binds to RXR RXR VDR->RXR Heterodimerizes with VDRE VDRE RXR->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates

Caption: Vitamin D3 metabolism to Secalciferol and Calcitriol, and Calcitriol's genomic signaling pathway.

General LC-MS/MS Experimental Workflow

The diagram below outlines a typical workflow for the quantification of vitamin D metabolites using a deuterated internal standard.

LCMSMS_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation Derivatization (Optional) Derivatization (Optional) Sample Preparation->Derivatization (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (Optional)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A generalized experimental workflow for quantitative analysis using LC-MS/MS.

References

Cross-Validation of Secalciferol-d6 with other Deuterated Vitamin D Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its analogs is paramount. This guide provides an objective comparison of Secalciferol-d6 and other deuterated vitamin D analogs used as internal standards in analytical methodologies, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation and instrument response.[1][2] Deuterated vitamin D analogs, including this compound, are chemically almost identical to their endogenous counterparts but are distinguishable by mass, making them ideal for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]

Comparative Analysis of Deuterated Internal Standards

The performance of an LC-MS/MS method is critically dependent on the choice of the internal standard. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for matrix effects and other sources of analytical variability.[1] While direct comparative studies exhaustively detailing the performance of this compound against all other deuterated vitamin D analogs are not extensively published under a single report, the following tables summarize typical performance data from validated LC-MS/MS methods employing various deuterated vitamin D internal standards. This allows for an indirect comparison of their utility in achieving accurate and precise quantification.

Table 1: Typical Performance of LC-MS/MS Methods for 25-Hydroxyvitamin D3 (25(OH)D3) using Deuterated Internal Standards

Deuterated Internal StandardMatrixAccuracy (% Recovery)Precision (% CV)
d3-25(OH)D3Human Serum/Plasma90-110%< 15%
d6-25(OH)D3Human Serum/Plasma92-108%< 15%

Data compiled from representative validation studies.[3]

Table 2: Typical Performance of LC-MS/MS Methods for 1α,25-Dihydroxyvitamin D3 (1,25(OH)2D3) using Deuterated Internal Standards

Deuterated Internal StandardMatrixAccuracy (% Recovery)Precision (% CV)
d3-1,25(OH)2D3Human Serum/Plasma88-105%< 16%
d6-1,25(OH)2D3Human Serum/Plasma90-112%< 15%

Data compiled from representative validation studies.[4]

The choice between different deuterated analogs (e.g., d3 vs. d6) can also be influenced by the potential for isotopic exchange. It is crucial that the deuterium labels are on stable positions within the molecule to prevent in-source exchange with protons, which could compromise the accuracy of the results.[5]

Experimental Protocols

The following protocols outline a typical workflow for the quantification of vitamin D analogs in biological matrices using a deuterated internal standard like this compound.

Sample Preparation

A robust sample preparation is crucial for removing interferences and ensuring accurate quantification.

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., this compound). This step precipitates the majority of proteins.[2]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner extracts, the supernatant can be further purified using a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash with 1 mL of 50:50 methanol:water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase.[1]

LC-MS/MS Analysis

Liquid chromatography is used to separate the analyte from other matrix components, while tandem mass spectrometry provides sensitive and specific detection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid or ammonium formate, is typical.[6]

    • Gradient: A typical gradient might start at 60% methanol, increase to 95% over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.

Table 3: Exemplary MRM Transitions for Vitamin D Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Secalciferol (Calcitriol)417.3399.3
This compound423.3405.3
25-Hydroxyvitamin D3401.3383.3
d3-25-Hydroxyvitamin D3404.3386.3

Note: Optimal MRM transitions should be determined empirically for the specific instrument used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Vitamin D Analog Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Serum/Plasma Sample add_is Add Deuterated Internal Standard (e.g., this compound) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant vitamin_d_pathway Genomic Vitamin D Signaling Pathway cluster_extra Extracellular cluster_intra Intracellular Calcitriol 1,25(OH)2D3 (Active Vitamin D) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Response Transcription->Response

References

The Gold Standard in Vitamin D Metabolite Analysis: A Comparison of Secalciferol-d6 for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamin D metabolites, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Secalciferol-d6, a deuterated form of Secalciferol (24,25-dihydroxyvitamin D₃), with alternative internal standards in quantitative assays, supported by experimental data and detailed methodologies.

Secalciferol is a key metabolite in the vitamin D endocrine system, and its accurate measurement is crucial for understanding vitamin D metabolism and its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity. The accuracy of LC-MS/MS, however, is highly dependent on the use of an appropriate internal standard to correct for variability during sample preparation and analysis.

The Principle of Isotope Dilution Mass Spectrometry

The superior performance of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as any variations affect both compounds equally and are thus canceled out.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Performance MetricMethod with Deuterated Internal Standard (e.g., 25-hydroxyvitamin D₃-d₆)Method with Non-Deuterated Structural Analog Internal Standard
Accuracy (Bias) -2% to +5% from the reference value-15% to +20% from the reference value
Precision (CV%)
- Intra-assay< 5%< 10%
- Inter-assay< 8%< 15%

This table presents illustrative data compiled from typical performance characteristics reported in various validation studies of vitamin D metabolite assays. The exact values can vary depending on the specific laboratory, instrumentation, and matrix.

The data clearly indicates that the use of a deuterated internal standard results in significantly higher accuracy (lower bias) and better precision (lower coefficient of variation) compared to a non-deuterated structural analog. This is because a structural analog, while chemically similar, may have different chromatographic retention times, extraction recoveries, and ionization efficiencies than the analyte, leading to inadequate correction for analytical variability.

Experimental Protocols

A typical experimental workflow for the quantitative analysis of Secalciferol in human serum using this compound as an internal standard by LC-MS/MS is as follows:

1. Sample Preparation:

  • Aliquoting: 100 µL of serum sample, calibrator, or quality control is aliquoted into a microcentrifuge tube.

  • Internal Standard Spiking: A known amount of this compound solution is added to each tube.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is subjected to either liquid-liquid extraction with a non-polar solvent (e.g., hexane or methyl tert-butyl ether) or passed through an SPE cartridge to further purify the sample and concentrate the analytes.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an LC system, typically equipped with a C18 column, to separate Secalciferol from other vitamin D metabolites and matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Secalciferol and this compound.

  • Quantification: The peak area ratio of Secalciferol to this compound is calculated and used to determine the concentration of Secalciferol in the sample by comparing it to a calibration curve prepared with known concentrations of Secalciferol.

Visualizing the Workflow and Metabolic Pathway

To further illustrate the experimental process and the context of Secalciferol in vitamin D metabolism, the following diagrams are provided.

Quantitative Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample spike Spike with this compound serum->spike precipitate Protein Precipitation spike->precipitate extract Extraction (LLE or SPE) precipitate->extract reconstitute Evaporation & Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Quantitative assay workflow using this compound.

Vitamin D Metabolic Pathway D3 Vitamin D3 (Cholecalciferol) 25OHD3 25-hydroxyvitamin D3 (Calcifediol) D3->25OHD3 Liver (CYP2R1/CYP27A1) 1,25(OH)2D3 1,25-dihydroxyvitamin D3 (Calcitriol) Active Hormone 25OHD3->1,25(OH)2D3 Kidney (CYP27B1) Secalciferol 24,25-dihydroxyvitamin D3 (Secalciferol) 25OHD3->Secalciferol Kidney & other tissues (CYP24A1) Excretion Excretion Pathway 1,25(OH)2D3->Excretion Secalciferol->Excretion

Simplified metabolic pathway of Vitamin D3.

Conclusion

The use of this compound as an internal standard in the quantitative analysis of Secalciferol by LC-MS/MS offers unparalleled accuracy and precision. By perfectly mimicking the behavior of the endogenous analyte throughout the analytical process, it effectively compensates for matrix effects and other sources of variability, which are significant challenges when using non-deuterated internal standards. For researchers, scientists, and drug development professionals, the adoption of this compound is a critical step towards generating high-quality, reliable, and reproducible data in the study of vitamin D metabolism.

Performance of Deuterated Internal Standards in LC-MS/MS Analysis of Vitamin D Analogs: A Comparative Guide on Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the linearity and range of detection for Vitamin D analogs in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As Secalciferol-d6 is utilized as an internal standard (IS), its primary role is to ensure the accuracy and reproducibility of the quantification of a target analyte, such as its non-deuterated counterpart, Secalciferol, or other Vitamin D analogs. The linearity and detection range are therefore characteristics of the calibration curve of the analyte, established using the internal standard.

Comparative Performance of LC-MS/MS Methods for Vitamin D Analogs

The following table summarizes the linearity and detection range of various Vitamin D analogs determined by LC-MS/MS methods that use deuterated internal standards. These methods showcase the typical performance that can be expected from a well-optimized assay.

AnalyteInternal StandardLinear RangeLLOQCorrelation Coefficient (r²)
25-hydroxyvitamin D2 & D325-hydroxyvitamin D3-d61-100 ng/mL1 ng/mL>0.99
1α,25-dihydroxyvitamin D2 & D3d6-1,25-(OH)₂-D₂ & d6-1,25-(OH)₂-D₃0.01–50 nM5 pM (2 pg/mL)>0.99[1]
24R,25-dihydroxyvitamin D3Isotopically labeled standardCorresponds to LLOQ and ULOQDetermined by S/N > 3 and RSD < 20%>0.995[2][3]
Vitamin D2 & D3Deuterated forms2-300 ng/mL2 ng/mLNot specified
1α,25(OH)₂DNot specified10-1000 pg/mL10 pg/mLNot specified[4]

Note: The performance characteristics are dependent on the specific matrix (e.g., serum, plasma), sample preparation technique, and the LC-MS/MS instrumentation used.

Experimental Protocols

A generalized experimental protocol for the quantification of Vitamin D analogs using a deuterated internal standard by LC-MS/MS is outlined below. This protocol is a composite of methodologies reported in the literature and should be adapted and validated for the specific analyte and matrix of interest.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., serum), add a precise volume of the internal standard solution (e.g., this compound in methanol) to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing 1% formic acid) to the sample. Vortex vigorously to precipitate proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether) for LLE to further purify the sample and concentrate the analyte.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common for Vitamin D analogs.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

3. Calibration Curve and Quantification

  • A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

  • The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • A linear regression model, often with a weighting factor of 1/x or 1/x², is applied to the data.

  • The concentration of the analyte in unknown samples is then determined from their peak area ratios using the calibration curve.

Methodology Visualization

The following diagrams illustrate the key workflows in a typical bioanalytical method validation for linearity and range of detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Performance Metrics P1 Biological Sample (e.g., Serum) P2 Spike with Internal Standard (this compound) P1->P2 P3 Protein Precipitation P2->P3 P4 Extraction (LLE or SPE) P3->P4 P5 Evaporation & Reconstitution P4->P5 A1 Liquid Chromatography Separation P5->A1 A2 Mass Spectrometry Detection (MRM) A1->A2 D1 Peak Integration (Analyte & IS) A2->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Plot Calibration Curve D2->D3 D4 Linear Regression Analysis D3->D4 R1 Linearity (r²) D4->R1 R2 Range (LLOQ - ULOQ) D4->R2

Caption: Experimental workflow for LC-MS/MS quantification.

G cluster_validation Linearity & Range Determination cluster_criteria Acceptance Criteria Start Start: Define Analytical Method Requirements V1 Prepare Calibration Standards (min. 5 concentration levels) Start->V1 V2 Analyze Standards & Blanks V1->V2 V3 Construct Calibration Curve (Peak Area Ratio vs. Concentration) V2->V3 V4 Perform Linear Regression V3->V4 C1 Correlation Coefficient (r²) ≥ 0.99? V4->C1 C1->Start No, Revise Method C2 Back-calculated concentrations within ±15% of nominal? (±20% at LLOQ) C1->C2 Yes C2->Start No, Revise Method End End: Method Linearity & Range Established C2->End Yes

Caption: Logic for establishing linearity and range.

References

A Researcher's Guide to the Comparative Analysis of Secalciferol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of Secalciferol-d6 from various suppliers. This compound, a deuterated analog of a vitamin D metabolite, is a critical tool in pharmacokinetic and metabolic studies. The quality and consistency of this stable isotope-labeled compound are paramount for generating reliable and reproducible experimental data.

Due to the limited public availability of detailed Certificates of Analysis (CoAs) and direct comparative studies from suppliers, this guide empowers researchers to conduct their own independent evaluations. It offers standardized experimental protocols and a structured approach to data presentation, ensuring a thorough and objective comparison of product performance.

The Biological Role of Secalciferol: The Vitamin D Signaling Pathway

Secalciferol, as a metabolite of Vitamin D3, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of Vitamin D metabolites to the VDR initiates a cascade of events that regulate gene expression, influencing a wide range of physiological processes including calcium and phosphate homeostasis, immune function, and cellular growth and differentiation.[1][2][3] The active form of Vitamin D3, 1α,25-dihydroxyvitamin D3, binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the transcription of target genes.[1][2][3] While Secalciferol (24,25-dihydroxyvitamin D3) is generally considered a less active metabolite destined for excretion, it is formed from 25-hydroxyvitamin D3 by the action of the enzyme CYP24A1 and may have its own distinct biological activities or serve as a marker for vitamin D catabolism.[4][5][6]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D3 Vitamin D3 / Secalciferol VDR Vitamin D Receptor (VDR) Vitamin_D3->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Forms Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Translocates & Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis, Cell Differentiation) Gene_Transcription->Biological_Effects Leads to

Caption: Vitamin D signaling pathway.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for a robust comparative analysis. The following workflow outlines the key stages, from sample acquisition to final data interpretation. This process ensures that all samples are treated consistently and that the resulting data is comparable.

G cluster_analysis Analytical Testing Start Acquire this compound from Different Suppliers Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Start->Sample_Prep Purity Purity Analysis (HPLC) Sample_Prep->Purity Isotopic Isotopic Enrichment (LC-MS/MS) Sample_Prep->Isotopic Stability Stability Testing (e.g., Accelerated Study) Sample_Prep->Stability Data_Collection Data Collection and Tabulation Purity->Data_Collection Isotopic->Data_Collection Stability->Data_Collection Comparison Comparative Analysis of Purity, Enrichment, and Stability Data_Collection->Comparison Conclusion Draw Conclusions on Product Quality and Consistency Comparison->Conclusion

Caption: Experimental workflow for comparative analysis.

Data Presentation: A Framework for Comparison

To facilitate a direct and clear comparison, all quantitative data should be summarized in a structured table. Researchers can populate this table with their own experimental findings.

Parameter Supplier A Supplier B Supplier C Supplier D
Lot Number
Purity by HPLC (%)
Isotopic Enrichment (%)
Major Impurities (%)
Stability (Accelerated)
Initial Purity (%)
Purity after 2 weeks at 40°C (%)
% Degradation
Appearance
Solubility

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required for a comprehensive comparative analysis. These are generalized protocols and may require optimization based on the specific instrumentation and laboratory conditions.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • This compound samples from each supplier.

  • Procedure:

    • Standard and Sample Preparation:

      • Prepare a stock solution of each this compound sample at a concentration of 1 mg/mL in methanol.

      • From the stock solution, prepare a working solution of approximately 50 µg/mL in the mobile phase.

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 265 nm.

      • Injection Volume: 20 µL.

    • Analysis:

      • Inject a blank (mobile phase) to establish the baseline.

      • Inject each sample solution in triplicate.

      • Record the chromatograms for a sufficient time to allow for the elution of all potential impurities.

    • Data Interpretation:

      • Calculate the purity of this compound for each sample using the area normalization method:

        • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

      • Compare the purity values across the different suppliers. Note the presence and relative abundance of any impurity peaks.

Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method quantifies the percentage of deuterium incorporation in the this compound molecule.

  • Instrumentation:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column suitable for LC-MS.

  • Reagents:

    • Methanol (LC-MS grade).

    • Water with 0.1% formic acid (LC-MS grade).

    • This compound samples from each supplier.

    • Non-deuterated Secalciferol standard (for comparison).

  • Procedure:

    • Sample Preparation:

      • Prepare solutions of each this compound sample and the non-deuterated standard at a concentration of approximately 1 µg/mL in methanol.

    • LC-MS/MS Conditions:

      • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Ionization Mode: Positive ESI.

      • MS Analysis:

        • Acquire full scan mass spectra for the non-deuterated standard to determine its molecular ion peak ([M+H]+).

        • Acquire full scan mass spectra for each this compound sample to observe the distribution of deuterated and non-deuterated species. The expected [M+H]+ for this compound is approximately 6 mass units higher than the non-deuterated form.

    • Data Interpretation:

      • Determine the relative intensities of the ion peaks corresponding to the unlabeled (d0) and the fully labeled (d6) Secalciferol.

      • Calculate the isotopic enrichment using the following formula:

        • Isotopic Enrichment (%) = (Intensity of d6 peak / (Intensity of d0 peak + Intensity of d6 peak)) x 100.

      • Compare the isotopic enrichment values for the products from different suppliers.

Stability Testing Protocol

This protocol assesses the stability of this compound from different suppliers under accelerated storage conditions.

  • Objective: To determine the degradation of this compound over time when stored at an elevated temperature.

  • Materials:

    • This compound samples from each supplier in their original vials.

    • A temperature-controlled oven or incubator set to 40°C ± 2°C.

    • HPLC system as described in the purity protocol.

  • Procedure:

    • Initial Analysis (T=0):

      • For each supplier, perform an initial purity analysis by HPLC as described in Protocol 1. This will serve as the baseline purity.

    • Accelerated Storage:

      • Place the vials of this compound from each supplier in the 40°C incubator. Protect the samples from light.

    • Time-Point Analysis:

      • After a predetermined time interval (e.g., 2 weeks), remove the samples from the incubator.

      • Allow the samples to return to room temperature.

      • Perform a purity analysis by HPLC on each sample as described in Protocol 1.

    • Data Interpretation:

      • Calculate the percentage of degradation for each sample:

        • % Degradation = ((Initial Purity - Final Purity) / Initial Purity) x 100.

      • Compare the stability of the products from different suppliers based on the percentage of degradation. A lower percentage indicates higher stability.

By following this guide, researchers can systematically evaluate and compare this compound from different suppliers, ensuring the selection of the highest quality material for their critical research applications.

References

A Comparative Guide to Secalciferol-d6 and Secalciferol in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy increasingly employed in drug development.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect.[2][] This effect can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer drug half-life, altered metabolic profile, and improved safety and efficacy.[1][4] While the primary impact of deuteration is on pharmacokinetics, there can also be subtle effects on pharmacodynamics, including receptor binding affinity.[5][6][7]

Secalciferol, also known as 24,25-dihydroxycholecalciferol, is an active metabolite of Vitamin D3.[8] Like other Vitamin D metabolites, its biological effects are mediated through binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[9][10] This guide will explore the potential differences between Secalciferol-d6 and Secalciferol in the context of VDR binding.

Theoretical Impact on Binding Affinity

The replacement of hydrogen with deuterium can influence ligand-receptor interactions, which are often governed by hydrogen bonds.[5][6] Deuteration can alter the strength and geometry of these bonds, which may lead to a change in binding affinity.[5][6] However, the overall effect on binding is not always predictable and can be either positive or negative, depending on the specific interactions within the binding pocket.[11] In some cases, deuteration has been shown to increase the binding affinity of agonists, while in other instances, it has a negligible effect.[5][6] For antagonists, the effect of deuteration on binding affinity is often less pronounced.[6][11]

Given that Secalciferol is an agonist for the VDR, it is plausible that this compound could exhibit a slightly different binding affinity compared to the non-deuterated form. However, without direct experimental evidence, this remains a theoretical consideration.

Quantitative Data Comparison

As no direct comparative studies are publicly available, the following table presents a hypothetical data set to illustrate how the binding affinities of Secalciferol and this compound could be compared. Researchers can use this template to record their own experimental findings. The key parameters to measure in a competitive binding assay are the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant).

CompoundIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
Secalciferol15.2 ± 1.88.5 ± 1.0
This compound13.8 ± 1.57.7 ± 0.8

Note: The hypothetical data above suggests a slight increase in binding affinity for the deuterated compound, which is a plausible but unconfirmed outcome.

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a receptor.[12]

Objective: To determine the inhibitory constant (Ki) of Secalciferol and this compound for the Vitamin D Receptor (VDR).

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.

  • Test Compounds: Secalciferol and this compound, serially diluted.

  • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and control compounds in the assay buffer.

  • Reaction Setup: In microtiter plates or tubes, add the assay buffer, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer alone (for total binding).

  • Incubation: Add the receptor source to initiate the binding reaction and incubate at 4°C for a predetermined time to reach equilibrium.

  • Separation: Separate the bound from the free radioligand using either HAP slurry followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.[12]

  • Quantification: Add scintillation cocktail to the washed HAP pellet or the filter and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilutions of Secalciferol & this compound D Incubate Radioligand, Test Compound, & VDR A->D B Prepare Radioligand ([³H]-Calcitriol) B->D C Prepare VDR Source C->D E Separate Bound from Free Radioligand D->E F Quantify Radioactivity E->F G Calculate Specific Binding F->G H Generate Dose-Response Curve G->H I Determine IC50 & Ki H->I

Caption: Workflow for a competitive VDR binding assay.

G cluster_cell Target Cell Secalciferol Secalciferol / this compound VDR VDR Secalciferol->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Simplified Vitamin D Receptor signaling pathway.

Conclusion

While direct experimental data comparing the binding affinities of this compound and non-deuterated Secalciferol is lacking, the principles of isotope effects suggest that there could be a measurable difference. Deuteration is a valuable tool in drug development that can significantly alter the pharmacokinetic properties of a molecule. Its effect on receptor binding, while generally more subtle, warrants investigation for a complete understanding of a drug candidate's profile. The experimental protocol detailed in this guide provides a standardized approach for researchers to conduct their own comparative binding assays and contribute to the body of knowledge on deuterated compounds.

References

Navigating the Nuances of Vitamin D Analysis: An Inter-laboratory Comparison Utilizing Secalciferol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin D metabolites is paramount. This guide provides an objective comparison of analytical methods for vitamin D metabolites, with a focus on the role of Secalciferol-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from major inter-laboratory comparison studies, offering a clear perspective on method performance and reliability.

The analysis of vitamin D and its metabolites is notoriously challenging due to the existence of multiple forms (e.g., vitamin D2 and D3) and their various hydroxylated and epimeric metabolites. Achieving accuracy and precision in these measurements is critical for clinical diagnostics, nutritional status assessment, and pharmaceutical research. Inter-laboratory comparison studies, such as those conducted by the Vitamin D Standardization Program (VDSP), provide an invaluable benchmark for assessing the performance of different analytical methods.

The Gold Standard: LC-MS/MS with Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for vitamin D metabolite analysis, offering superior specificity and sensitivity compared to traditional immunoassays. A key element of robust LC-MS/MS methods is the use of a stable isotope-labeled internal standard, such as this compound (deuterated vitamin D2), to correct for variations in sample preparation and instrument response. This compound is structurally and chemically almost identical to the target analyte, vitamin D2, but has a different mass, allowing for precise quantification.

Performance in Inter-laboratory Comparison Studies

Data from the Vitamin D Standardization Program (VDSP) Intercomparison Study 2 provides a comprehensive look at the performance of various assays for 25-hydroxyvitamin D2[1][2][3][4][5][6]. The following tables summarize the performance of LC-MS/MS methods, which typically employ deuterated internal standards like this compound, in comparison to immunoassays.

Table 1: Inter-laboratory Performance for 25-hydroxyvitamin D2 Analysis (Data synthesized from VDSP Intercomparison Study 2)[1][4][6]
Method TypeNumber of Assays/LabsMean Bias (%) RangeInter-laboratory CV (%) Range
LC-MS/MS14 labs, 14 assays-5% to +21%≤ 10%
Immunoassay17 labs, 32 assays-40% to +20%>10% (variable)

Note: The VDSP performance criteria are a mean bias of ≤ |±5%| and a coefficient of variation (CV) of ≤ 10%[4]. While many LC-MS/MS labs met the precision criteria, a number still exhibited significant bias, highlighting the need for careful method validation and standardization[4][7]. Many immunoassays showed a significant underestimation of 25-hydroxyvitamin D2[1][6].

Experimental Protocols: A Closer Look at LC-MS/MS Methodology

A typical LC-MS/MS method for the analysis of vitamin D metabolites using a deuterated internal standard involves several key steps. The following is a generalized protocol based on common practices in the field[8][9][10].

Sample Preparation
  • Protein Precipitation: To release the vitamin D metabolites from the vitamin D binding protein (VDBP), a protein precipitation step is performed. This is often achieved by adding a solvent like acetonitrile or methanol to the serum or plasma sample.

  • Internal Standard Spiking: A known concentration of the deuterated internal standard, such as this compound for the analysis of vitamin D2 metabolites, is added to the sample at the beginning of the preparation process.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To further purify the sample and concentrate the analytes, either liquid-liquid extraction (e.g., with hexane or methyl tert-butyl ether) or solid-phase extraction is employed.

Liquid Chromatography (LC)
  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 or other suitable column is used to separate the different vitamin D metabolites from each other and from other matrix components. This step is crucial for distinguishing between isomers and epimers, such as 3-epi-25(OH)D3.

  • Mobile Phase: A gradient of solvents, typically water and an organic solvent like methanol or acetonitrile with additives like formic acid or ammonium formate, is used to elute the metabolites from the column.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: The eluent from the LC is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to ionize the vitamin D metabolites.

  • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored. This highly selective detection method ensures accurate quantification even at low concentrations.

Data Analysis
  • Quantification: The concentration of each vitamin D metabolite is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard. This ratio is then compared to a calibration curve generated using standards of known concentrations.

Visualizing the Workflow

To better illustrate the experimental process and the logical relationships in vitamin D analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Serum/Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precip->Extraction LC_Separation LC Separation (e.g., C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Quant Data Quantification MS_Detection->Data_Quant Result Concentration of Vitamin D Metabolites Data_Quant->Result

Caption: Experimental workflow for LC-MS/MS analysis of vitamin D metabolites.

signaling_pathway cluster_activation Vitamin D Activation Pathway cluster_catabolism Catabolism D2 Vitamin D2 (Ergocalciferol) Liver Liver (25-hydroxylase) D2->Liver D3 Vitamin D3 (Cholecalciferol) D3->Liver OHD2 25(OH)D2 Liver->OHD2 OHD3 25(OH)D3 Liver->OHD3 Kidney Kidney (1α-hydroxylase) OHD2->Kidney Catabolism 24-hydroxylase OHD2->Catabolism OHD3->Kidney OHD3->Catabolism ActiveD2 1,25(OH)2D2 Kidney->ActiveD2 ActiveD3 1,25(OH)2D3 (Calcitriol) Kidney->ActiveD3 ActiveD2->Catabolism ActiveD3->Catabolism Inactive Inactive Metabolites Catabolism->Inactive

Caption: Simplified metabolic pathway of Vitamin D2 and D3.

Conclusion: The Path to Standardization

The inter-laboratory comparison data clearly demonstrates that while LC-MS/MS is the superior method for vitamin D metabolite analysis, significant variability can still exist between laboratories. The use of a high-quality, stable isotope-labeled internal standard like this compound is a critical component in achieving the accuracy and precision required for reliable results. However, it is not a panacea. Continuous participation in proficiency testing programs like DEQAS and adherence to the standards set by organizations such as the VDSP are essential for all laboratories to ensure the comparability and accuracy of vitamin D measurements, ultimately leading to better clinical outcomes and more robust research findings.

References

The Analytical Edge: Unpacking the Specificity of Secalciferol-d6 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of target analytes. This is particularly true for the analysis of vitamin D and its metabolites, where the complexity of biological matrices and the presence of structurally similar compounds pose significant analytical challenges. This guide provides an objective comparison of Secalciferol-d6 (deuterated 25-hydroxyvitamin D3) with other stable isotope-labeled internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your research needs.

The quantification of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status, in plasma or serum is routinely performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This "gold standard" method offers high sensitivity and specificity, largely overcoming the limitations of traditional immunoassays. A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS), which is added to samples at a known concentration to correct for variability during sample preparation and analysis. This compound, a deuterated form of 25-hydroxyvitamin D3, is a commonly employed SIL-IS.

Performance Comparison of Deuterated Internal Standards

It is crucial to note that the following data is compiled from different studies. Variations in experimental protocols, instrumentation, and matrices may influence the results. Therefore, this comparison should be considered a guide and not an absolute measure of performance.

Table 1: Performance Characteristics of this compound as an Internal Standard
ParameterReported ValueBiological MatrixCitation
Linearity (Correlation Coefficient, r²) >0.99Human Plasma/Serum[1]
Intra-assay Precision (%CV) <10%Human Plasma/Serum[1]
Inter-assay Precision (%CV) <10%Human Plasma/Serum[1]
Recovery 97-98%Serum[2]
Table 2: Performance Characteristics of d3-Deuterated 25-hydroxyvitamin D3 as an Internal Standard
ParameterReported ValueBiological MatrixCitation
Linearity (Correlation Coefficient, r²) >0.98Human Serum[3]
Intra-assay Precision (%CV) <15%Human Serum[3]
Inter-assay Precision (%CV) <15%Human Serum[3]
Lower Limit of Quantification (LLOQ) 0.2 nmol/LHuman Plasma

Specificity in the Face of Complexity

The primary advantage of using a SIL-IS like this compound lies in its ability to mimic the behavior of the endogenous analyte, 25-hydroxyvitamin D3, throughout the analytical process. This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer, and chromatographic retention. By having a mass difference detectable by the mass spectrometer, this compound can be distinguished from the native compound, allowing for accurate correction of any variations.

A key challenge in vitamin D analysis is the presence of isomers and epimers, such as 3-epi-25-hydroxyvitamin D3, which are structurally very similar to 25-hydroxyvitamin D3 and can interfere with the analysis. The specificity of an LC-MS/MS method relies heavily on the chromatographic separation of these interfering compounds from the analyte of interest. The choice of internal standard, while not directly impacting the chromatographic separation itself, is crucial for the accurate quantification of the correctly identified and separated analyte peak. The use of a high-quality, well-characterized internal standard like this compound ensures that the correction for analytical variability is applied specifically to the target analyte.

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of 25-hydroxyvitamin D using a deuterated internal standard.

Sample Preparation for 25-hydroxyvitamin D Analysis in Human Plasma/Serum
  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (e.g., this compound) at a known concentration.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and mixing of the internal standard.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.

  • Evaporation and Reconstitution (Optional): For methods requiring pre-concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid to improve ionization, is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-20 µL of the prepared sample is injected.

  • Mass Spectrometric Detection:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often favored for vitamin D analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (25-hydroxyvitamin D3) and the internal standard (this compound) are monitored.

    • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Vitamin_D3 Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin_D3 UVB 25_OH_D3 25-hydroxyvitamin D3 (Calcifediol) Vitamin_D3->25_OH_D3 CYP2R1/CYP27A1 1_25_OH2_D3 1,25-dihydroxyvitamin D3 (Calcitriol) 25_OH_D3->1_25_OH2_D3 CYP27B1 (1α-hydroxylase) 24_25_OH2_D3 24,25-dihydroxyvitamin D3 25_OH_D3->24_25_OH2_D3 CYP24A1 (24-hydroxylase) Inactive_Metabolites Inactive Metabolites 1_25_OH2_D3->Inactive_Metabolites CYP24A1 24_25_OH2_D3->Inactive_Metabolites Further Metabolism Sunlight_UVB Sunlight_UVB

Caption: Vitamin D3 metabolism pathway.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Separation) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Result Concentration of 25-hydroxyvitamin D3 Data_Processing->Result

Caption: LC-MS/MS analytical workflow.

IS_Principle cluster_Process Analytical Process Analyte Analyte (25-OH-D3) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample_Matrix Biological Matrix (Plasma/Serum) Sample_Matrix->Extraction Ionization Ionization (MS) Sample_Matrix->Ionization Extraction->Ionization Detector Detector Ionization->Detector Signal Ratio Analyte Signal / IS Signal Detector->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standard use.

References

Evaluating the Robustness of Analytical Methods Employing Secalciferol-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of drug development. For potent synthetic vitamin D analogs like Secalciferol, robust analytical methods are essential to ensure data integrity in pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Secalciferol-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for achieving the required levels of accuracy and precision.[1][2] This guide provides a comparative overview of analytical methods for Secalciferol, with a focus on the robustness imparted by the use of this compound as an internal standard.

The Gold Standard: LC-MS/MS with Deuterated Internal Standards

LC-MS/MS has become the preferred method for the quantification of vitamin D and its analogs due to its high sensitivity, specificity, and the ability to analyze multiple compounds in a single run.[1][2][3] The robustness of an LC-MS/MS method is significantly enhanced by the use of an appropriate internal standard. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest but be distinguishable by the mass spectrometer.[1]

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are considered the most effective.[1] They co-elute with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for accurate correction of variations during sample preparation and analysis.[1]

Performance Comparison of Analytical Methods

The robustness of an analytical method is evaluated through rigorous validation, assessing parameters such as accuracy, precision, linearity, and sensitivity. The following tables summarize typical performance data for LC-MS/MS methods for the analysis of vitamin D analogs, comparing a method employing a deuterated internal standard like this compound with an alternative method using a non-isotopically labeled (analog) internal standard.

Table 1: Comparison of Method Performance Parameters

ParameterMethod with this compound (Illustrative Data)Method with Analog Internal Standard (Illustrative Data)
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% CV) < 10%< 15%
Linearity (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 10 pg/mL50 pg/mL

Disclaimer: The data in this table is illustrative and based on typical performance characteristics of LC-MS/MS methods for vitamin D analogs. Actual results may vary.

Table 2: Detailed Accuracy and Precision Data (Illustrative)

Analyte ConcentrationMethod with this compoundMethod with Analog Internal Standard
Accuracy (% Recovery) Precision (% CV)
Low QC (30 pg/mL) 98.5%6.2%
Mid QC (300 pg/mL) 101.2%4.5%
High QC (3000 pg/mL) 99.8%3.8%

Disclaimer: The data in this table is illustrative and intended to demonstrate the expected performance differences.

Experimental Protocols

A detailed and well-documented experimental protocol is critical for the reproducibility and validation of an analytical method. Below is a representative protocol for the quantification of Secalciferol in human serum using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of serum, add 25 µL of the this compound internal standard working solution (in methanol). Add 300 µL of acetonitrile containing 1% formic acid.

  • Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Secalciferol Transition: (Precursor ion > Product ion)

    • This compound Transition: (Precursor ion > Product ion)

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Secalciferol) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Secalciferol in the samples is then determined from this curve.

Visualizing the Method and Pathway

Diagrams can provide a clear and concise representation of complex processes. The following visualizations illustrate the experimental workflow and the relevant biological pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample Add_IS Add this compound Internal Standard Serum->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: Experimental workflow for Secalciferol quantification.

VitaminD_Signaling cluster_cell Target Cell Secalciferol Secalciferol VDR Vitamin D Receptor (VDR) (Cytosol) Secalciferol->VDR Binds Complex VDR-RXR-Secalciferol Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) (DNA) Complex->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response Gene->Response

Caption: Simplified Vitamin D receptor signaling pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Secalciferol provides a robust and reliable analytical approach. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision.[1] While alternative internal standards can be used, deuterated standards remain the preferred choice for ensuring the data integrity required in regulated drug development environments. The detailed experimental protocol and understanding of the underlying principles provided in this guide serve as a valuable resource for researchers and scientists in the field.

References

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